molecular formula C9H8FN B067775 6-fluoro-5-methyl-1H-indole CAS No. 162100-95-0

6-fluoro-5-methyl-1H-indole

Katalognummer: B067775
CAS-Nummer: 162100-95-0
Molekulargewicht: 149.16 g/mol
InChI-Schlüssel: RCLYGQSMHKSQCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-5-methyl-1H-indole (CAS 162100-95-0) is a high-purity fluorinated indole derivative with the molecular formula C9H8FN and a molecular weight of 149.16-149.17 g/mol . This compound serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. The indole nucleus is recognized as a privileged structure in pharmaceutical sciences, known to impart diverse biological activities to molecules . Indole derivatives demonstrate a broad spectrum of pharmacological properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antitubercular activities . Research indicates that indole-based compounds can be designed to inhibit specific biological targets; for instance, some derivatives act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, while others function as protein-protein interaction inhibitors . The incorporation of fluorine at the 6-position and a methyl group at the 5-position modifies the electron distribution and steric properties of the indole ring system, influencing its reactivity, metabolic stability, and binding affinity in biological systems. This makes this compound a valuable precursor for developing novel therapeutic agents and probing biochemical mechanisms . Researchers utilize this building block to create more complex molecules such as indole-based sulfonamides, carbohydrates, and other derivatives for evaluation in various disease models . The compound's electrochemical properties also make it suitable for analytical method development and redox behavior studies in pharmacological research . This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

6-fluoro-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLYGQSMHKSQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379127
Record name 6-fluoro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162100-95-0
Record name 6-fluoro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for the heterocyclic compound 6-fluoro-5-methyl-1H-indole. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide primarily presents calculated predictions and outlines general experimental protocols for the determination of these properties, which are broadly applicable to indole derivatives.

Core Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in research and drug development. The data presented below has been compiled from chemical supplier databases and computational predictions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈FN
Molecular Weight 149.17 g/mol
CAS Number 162100-95-0[1]
Appearance Not specified (likely a solid)
Boiling Point 272.0 ± 20.0 °C at 760 mmHgPredicted
Density 1.2 ± 0.1 g/cm³Predicted
Refractive Index 1.627Predicted
Melting Point Not available
Solubility Not specified
pKa Not available

It is important to note that the boiling point, density, and refractive index are predicted values and should be confirmed through experimental validation.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of indole derivatives like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of the compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility data is essential for designing appropriate formulations and biological assays. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-48 hours).

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Spectroscopic data provides structural confirmation and information about the chemical environment of the molecule.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing information about its chemical environment and coupling to nearby protons.

General Protocol:

  • Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the molecular structure.

b) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For solutions, an appropriate IR-transparent solvent is used.

  • Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The absorption bands are assigned to specific functional group vibrations (e.g., N-H stretch, C=C aromatic stretch, C-F stretch). For indole, a characteristic N-H stretching vibration is expected around 3400 cm⁻¹.[2]

c) Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

General Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The molecules are ionized using a suitable technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide structural information.

Visualizations

As no specific signaling pathways involving this compound have been reported in the scientific literature, the following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel indole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Reporting synthesis Chemical Synthesis (e.g., Fischer or Leimgruber-Batcho) purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility (Shake-Flask Method) purification->solubility nmr NMR (1H, 13C, 19F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Structure Elucidation & Property Determination mp->analysis solubility->analysis nmr->analysis ir->analysis ms->analysis report Technical Guide/ Whitepaper analysis->report

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel indole compound.

This document serves as a foundational guide to the physical properties of this compound. It is recommended that the predicted data be experimentally verified for any application requiring precise physical property values. The provided protocols offer a starting point for such experimental work.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 6-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 6-fluoro-5-methyl-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide insightful approximations and predictive analysis.

Chemical Structure and Properties

This compound belongs to the indole family, a class of heterocyclic aromatic compounds characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The presence of a fluorine atom at the 6-position and a methyl group at the 5-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈FN[1]
Molecular Weight 149.17 g/mol [1]
CAS Number 162100-95-0[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Bonding Analysis

While crystallographic data for this compound is not publicly available, the bond lengths and angles can be estimated based on data from closely related, structurally characterized indole derivatives. The following table summarizes typical bond lengths for the indole core and its substituents.

Table 2: Estimated Bond Lengths and Angles

BondTypical Length (Å)AngleTypical Angle (°)
Indole Core
C-N1.37 - 1.39C-N-C107 - 109
C-C (aromatic)1.38 - 1.41C-C-C (benzene)119 - 121
C=C (pyrrole)1.36 - 1.38C-C-C (pyrrole)106 - 108
Substituents
C-F~1.35C-C-F~118 - 120
C-C (methyl)~1.51C-C-CH₃~120 - 122

Note: These values are approximations based on crystallographic data of other fluorinated indole derivatives and may vary slightly for the specific molecule.

The indole ring system is planar, and the introduction of the fluorine and methyl groups is expected to cause minor distortions in the local geometry. The carbon-fluorine bond is highly polarized and strong, contributing to the molecule's altered electronic and metabolic properties.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)8.0 - 8.2br s-
H2~6.9m
H3~6.4m
H4~7.3dJH-F ≈ 9-10
H7~7.0dJH-F ≈ 6-7
CH₃~2.4s-

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Shift (ppm)
C2~123
C3~102
C3a~128
C4~109 (d, JC-F ≈ 4-5 Hz)
C5~120
C6~158 (d, JC-F ≈ 235-240 Hz)
C7~97 (d, JC-F ≈ 25-30 Hz)
C7a~136
CH₃~16

Infrared (IR) Spectroscopy:

  • N-H stretch: A broad peak around 3400-3300 cm⁻¹.

  • C-H stretch (aromatic): Peaks in the range of 3100-3000 cm⁻¹.

  • C-H stretch (methyl): Peaks around 2950-2850 cm⁻¹.

  • C=C stretch (aromatic): Strong absorptions between 1600-1450 cm⁻¹.

  • C-F stretch: A strong, characteristic absorption in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 149. Common fragmentation pathways for indoles involve the loss of HCN and subsequent rearrangements of the aromatic ring.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of substituted indoles is the Fischer Indole Synthesis . The following is a representative protocol for the synthesis of this compound.

Objective: To synthesize this compound from (4-fluoro-3-methylphenyl)hydrazine and a suitable carbonyl compound.

Materials:

  • (4-fluoro-3-methylphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Hydrazone Formation: a. In a round-bottom flask, dissolve (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. b. Add pyruvic acid (1.1 eq) to the solution. c. Reflux the mixture for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Indolization (Cyclization): a. To the crude hydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone). b. Heat the mixture to 100-150 °C with stirring for 1-4 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC. c. The reaction mixture will become viscous and may change color upon formation of the indole.

  • Work-up and Purification: a. Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. b. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. c. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. f. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). g. Collect the fractions containing the pure product and evaporate the solvent to yield the final compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed by NMR, IR, and MS analysis, and its melting point should be determined.

Below is a diagram illustrating the workflow of the proposed Fischer Indole Synthesis.

fischer_indole_synthesis Workflow for Fischer Indole Synthesis of this compound start Start: (4-fluoro-3-methylphenyl)hydrazine + Pyruvic acid in Ethanol reflux Reflux (1-2 hours) start->reflux Step 1 hydrazone Formation of Phenylhydrazone reflux->hydrazone add_ppa Add Polyphosphoric Acid (PPA) hydrazone->add_ppa Step 2 heat Heat (100-150 °C, 1-4 hours) add_ppa->heat indolization Indolization (Cyclization) heat->indolization workup Work-up: - Quench with ice - Neutralize (NaHCO₃) - Extract (Ethyl Acetate) indolization->workup Step 3 purification Purification: Column Chromatography workup->purification Step 4 product Final Product: This compound purification->product

Caption: Proposed workflow for the Fischer indole synthesis.

Biological and Pharmaceutical Relevance

Fluorinated indoles are a significant class of compounds in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and improve membrane permeability due to increased lipophilicity. While specific biological data for this compound is scarce, the indole scaffold is a well-known pharmacophore present in numerous approved drugs and clinical candidates targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases. Therefore, this compound represents a promising building block for the synthesis of novel bioactive molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. Further research is warranted to explore its biological activities and potential therapeutic applications.

References

Spectroscopic and Experimental Data for 6-Fluoro-5-methyl-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 6-fluoro-5-methyl-1H-indole. These predictions are derived from the analysis of related fluorinated and methylated indole derivatives and are intended to serve as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.0 - 8.2br s-N-H
~7.3 - 7.5d~8.5 - 9.0H-4
~6.8 - 7.0d~9.5 - 10.0 (³JHF)H-7
~7.1 - 7.2t~2.5 - 3.0H-2
~6.4 - 6.5t~2.0 - 2.5H-3
~2.3 - 2.4s--CH₃ at C-5

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~155 - 160 (d, ¹JCF)C-6
~135 - 137C-7a
~125 - 128 (d, ³JCF)C-4
~122 - 124C-3a
~120 - 122 (d, ²JCF)C-5
~105 - 108 (d, ²JCF)C-7
~102 - 104C-3
~100 - 102C-2
~18 - 20-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3400 - 3300N-H stretch
~3100 - 3000Aromatic C-H stretch
~2950 - 2850Aliphatic C-H stretch (-CH₃)
~1620 - 1450C=C aromatic ring stretch
~1250 - 1000C-F stretch
~850 - 750C-H out-of-plane bend

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
~149[M]⁺ (Molecular Ion)
~134[M - CH₃]⁺
~121[M - HCN]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used.

  • Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for initial characterization, which provides detailed fragmentation patterns.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and major fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel or uncharacterized chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the general process from compound synthesis to structural confirmation using various spectroscopic techniques.

A Technical Guide to the Biological Activity of 6-Fluoro-5-Methyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known and potential biological activities of 6-fluoro-5-methyl-1H-indole derivatives. Due to the limited publicly available data on this specific scaffold, this guide synthesizes information from structurally related fluorinated and methylated indole analogs to provide a predictive framework for its therapeutic potential. The strategic placement of both a fluorine atom at the C6-position and a methyl group at the C5-position is anticipated to modulate the parent indole's physicochemical properties, influencing its metabolic stability, lipophilicity, and target binding affinity.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic compounds with a wide array of biological activities.[1] Modifications to the indole ring are a common strategy to optimize pharmacological profiles. The introduction of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic properties of a molecule.[2] Similarly, methylation can influence steric and electronic properties, impacting target selectivity and potency.

This guide focuses on the this compound scaffold, a specific substitution pattern with potential applications in oncology, infectious diseases, and neurology. While direct experimental data for derivatives of this exact core is sparse, this paper will collate and present data from closely related analogs to build a profile of its likely biological activities.

Potential Biological Activities and Quantitative Data

Based on the activities of related fluoroindole and methylindole derivatives, the this compound core is predicted to exhibit anticancer and antimicrobial properties.

Anticancer Activity

Indole derivatives are known to exert anticancer effects by targeting various cellular mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerases, leading to cell cycle arrest and apoptosis.[3][4] Fluorination has been shown to enhance the anticancer potential of some indole derivatives.[1]

Table 1: Comparative Anticancer Activity (IC₅₀) of Selected Indole Derivatives

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Indole-based Sulfonylhydrazone (Cpd 3f)MDA-MB-231 (Breast)4.7[5]
Ursolic Acid-Indole Conjugate (Cpd 5f)SMMC-7721 (Hepatocarcinoma)0.56[6]
Ursolic Acid-Indole Conjugate (Cpd 5f)HepG2 (Hepatocarcinoma)0.91[6]
N-tosyl-indole Hydrazone (Cpd 5p)MDA-MB-231 (Breast)12.2[7]
N-tosyl-indole Hydrazone (Cpd 5g)MDA-MB-231 (Breast)18.1[7]
6- and 7-heterocyclyl-1H-indole derivativesMCF-7 (Breast)0.15 - 0.35[1]

Note: The data presented is a compilation from different studies for comparative purposes and may not be directly comparable due to variations in experimental conditions.

Antimicrobial Activity

Halogenated indoles have demonstrated broad-spectrum antimicrobial activity.[8] The position of the fluorine atom on the indole ring is a critical determinant of potency. For example, 5-fluoroindole shows significantly greater activity against Mycobacterium tuberculosis than 6-fluoroindole.[2] Derivatives of the this compound scaffold are therefore interesting candidates for antimicrobial drug discovery.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Fluoroindole Derivatives

CompoundMicroorganismMIC (µM)MIC (µg/mL)Reference
5-FluoroindoleMycobacterium tuberculosis H37Rv4.70.63[1]
4-FluoroindoleMycobacterium tuberculosis H37Rv18.5-[1]
6-Fluoroindole Mycobacterium tuberculosis H37Rv74.0-[1]
7-FluoroindoleMycobacterium tuberculosis H37Rv148.0-[1]
Indole-Triazole Derivative (3d)MRSA-3.125[9]
Indole-Thiadiazole Derivative (2h)MRSA-6.25[1]

Note: Data from various sources are presented for context. MIC values for 6-fluoroindole suggest that while it is active, other isomers may possess greater potency against certain strains.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of indole derivatives.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell viability.[4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[9][10]

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of 2-fold serial dilutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Prepare a bacterial or fungal inoculum equivalent to a 0.5 McFarland standard. Dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visual diagrams help clarify complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

PI3K/Akt/mTOR Signaling Pathway

Indole derivatives have been reported to modulate key signaling cascades involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Indole Indole Derivatives (Potential Inhibitors) Indole->PI3K Indole->Akt Indole->mTORC1

Caption: PI3K/Akt/mTOR pathway with potential inhibition points by indole derivatives.

Experimental Workflow for MTT Cytotoxicity Assay

The following flowchart illustrates the key steps in the MTT assay for determining the cytotoxic effects of test compounds.[11]

MTT_Workflow start Start seed Seed Cancer Cells in 96-Well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Add this compound Derivatives (Varying Conc.) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Remove Media & Add Solubilization Buffer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability and Determine IC50 read->calculate end End calculate->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents an under-explored but promising core for the development of novel therapeutic agents. Based on structure-activity relationships from related compounds, derivatives of this scaffold are likely to possess both anticancer and antimicrobial properties. The presence of the 6-fluoro and 5-methyl groups may confer a unique pharmacological profile, potentially offering advantages in potency, selectivity, or metabolic stability.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines and against clinically relevant microbial strains. Mechanistic studies to identify specific molecular targets and signaling pathways will be crucial for advancing promising lead compounds through the drug development pipeline.

References

Potential Therapeutic Targets of 6-Fluoro-5-methyl-1H-indole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine and methyl groups to the indole ring can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide explores the potential therapeutic targets of 6-fluoro-5-methyl-1H-indole, a promising heterocyclic motif for the development of novel therapeutic agents. While direct biological data on the parent compound is limited, this document consolidates information on its derivatives and related fluorinated indoles to provide insights into its potential applications in oncology, infectious diseases, and other therapeutic areas.

Anticancer Potential

Derivatives of fluorinated indoles have demonstrated significant promise as anticancer agents by targeting key signaling pathways and cellular processes involved in tumor growth and survival.

Kinase Inhibition

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Several classes of kinase inhibitors have been developed based on the indole scaffold. While specific data for this compound derivatives is emerging, related fluoroindole compounds have shown inhibitory activity against key oncogenic kinases.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. An indole-based analogue has been reported as a potent inhibitor of VEGFR-2, suggesting that derivatives of this compound could be explored for similar activity.

Table 1: Quantitative Data on Kinase Inhibition by a Related Indole Analogue

CompoundTargetIC50 (nM)
Indole Analogue 1VEGFR-295.7 ± 3.2

Experimental Protocols:

VEGFR-2 Kinase Assay: A typical in vitro kinase assay to determine the inhibitory activity of a compound against VEGFR-2 would involve the following steps:

  • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.

  • Procedure: The kinase, substrate, and test compound are incubated together in a buffer solution. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that quantify the amount of ATP remaining in the reaction.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from a dose-response curve.

Signaling Pathway Diagram:

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indole_Derivative This compound Derivative (Hypothetical) Indole_Derivative->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Fluorinated indole derivatives have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The fluorine atom can enhance the antimicrobial properties of the indole scaffold.

Antibacterial Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Studies have shown that simple fluorinated indoles exhibit activity against Mycobacterium tuberculosis. Notably, the position of the fluorine atom on the indole ring significantly influences the potency.

Table 2: Antimycobacterial Activity of Fluoroindoles

CompoundTarget OrganismMIC (µM)
5-FluoroindoleMycobacterium tuberculosis H37Rv4.7
6-FluoroindoleMycobacterium tuberculosis H37Rv74.0

Experimental Protocols:

Resazurin Microtiter Assay (REMA): The Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis is commonly determined using the REMA method.

  • Culture Preparation: A log-phase culture of M. tuberculosis H37Rv is prepared in an appropriate broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated for several days at 37°C.

  • Reading: A resazurin solution is added to each well. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Workflow Diagram:

REMA_Workflow start Start culture Prepare M. tuberculosis culture start->culture dilution Serially dilute This compound derivative in 96-well plate culture->dilution inoculation Inoculate wells with bacterial suspension dilution->inoculation incubation Incubate at 37°C inoculation->incubation resazurin Add resazurin solution incubation->resazurin read Read results (color change) resazurin->read end Determine MIC read->end

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Antiviral Potential

A recent patent application has disclosed a derivative of this compound-2-carboxamide as a potential inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the replication of the virus, making it a key target for antiviral drug development.

Target: SARS-CoV-2 3C-like Protease

The 3CLpro is a cysteine protease that cleaves the viral polyproteins into functional proteins required for viral replication. Inhibition of this enzyme would block the viral life cycle. The patented compound, N-[(2S)-1-({(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-6-fluoro-5-methyl-1H-indole-2-carboxamide, is proposed to act as an inhibitor of this critical viral enzyme.

Experimental Protocols:

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based): A common method to screen for inhibitors of 3CLpro is a Förster Resonance Energy Transfer (FRET)-based assay.

  • Reagents: Recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate containing a cleavage site for the protease flanked by a FRET pair (e.g., a fluorophore and a quencher), and the test compound.

  • Procedure: The enzyme and the test compound are pre-incubated. The reaction is initiated by adding the FRET substrate.

  • Detection: If the protease is active, it will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is monitored over time.

  • Data Analysis: The rate of the reaction is determined, and the IC50 value is calculated from the dose-response curve of the inhibitor.

Logical Relationship Diagram:

Antiviral_Mechanism Indole_Derivative This compound -2-carboxamide Derivative SARS_CoV_2_3CLpro SARS-CoV-2 3C-like Protease Indole_Derivative->SARS_CoV_2_3CLpro Inhibits Functional_Proteins Functional Viral Proteins SARS_CoV_2_3CLpro->Functional_Proteins Cleaves to produce Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->SARS_CoV_2_3CLpro Substrate for Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Essential for

Caption: Proposed mechanism of antiviral action.

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the biological activities of related fluorinated indoles and a specific patented derivative, the most promising therapeutic targets for compounds derived from this core structure lie in the areas of oncology (kinase inhibition), infectious diseases (antibacterial and antiviral agents). Further synthesis and biological evaluation of a diverse library of this compound derivatives are warranted to fully explore its therapeutic potential and identify lead compounds for further development. The detailed experimental protocols and visualized pathways provided in this guide offer a framework for researchers to initiate and advance such drug discovery programs.

An In-depth Technical Guide on the Mechanism of Action of 6-fluoro-5-methyl-1H-indole Derivatives as γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While 6-fluoro-5-methyl-1H-indole serves as a crucial chemical intermediate, its primary biological significance lies in its role as a foundational scaffold for the synthesis of potent γ-secretase modulators (GSMs). This guide delves into the mechanism of action of these derivative compounds, which are at the forefront of therapeutic strategies for Alzheimer's disease.

Introduction to γ-Secretase and Its Role in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form extracellular plaques.[1][2] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3]

γ-Secretase is an intramembrane protease complex responsible for the final cleavage of APP, leading to the production of Aβ peptides of varying lengths.[3] Of these, the Aβ42 isoform is considered particularly pathogenic due to its high propensity to aggregate and form toxic oligomers and plaques.[4] Therefore, modulating the activity of γ-secretase to reduce the production of Aβ42 is a key therapeutic strategy in AD research.[5]

However, γ-secretase also cleaves other transmembrane proteins, including the Notch receptor, which is crucial for normal cellular signaling.[3] Direct inhibition of γ-secretase can therefore lead to significant side effects, as observed in clinical trials of γ-secretase inhibitors (GSIs).[3][5] This has led to the development of γ-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme to shift its cleavage preference without inhibiting its overall activity.[3][6][7]

Mechanism of Action of Indole-Derived γ-Secretase Modulators

GSMs derived from scaffolds such as this compound represent a promising therapeutic approach. Instead of blocking the active site, GSMs bind to an allosteric site on the γ-secretase complex, inducing a conformational change.[4][8] This change alters the processivity of the enzyme's cleavage of the APP transmembrane domain.[9]

The primary mechanism of action of these GSMs is to selectively reduce the production of the highly amyloidogenic Aβ42 peptide.[3] Concurrently, they increase the formation of shorter, less aggregation-prone Aβ species, such as Aβ38 and Aβ37.[2][6] Crucially, this modulation occurs without significantly affecting the total amount of Aβ produced or the cleavage of other γ-secretase substrates like Notch, thereby avoiding the toxicities associated with GSIs.[2][3]

Recent studies have shown that some GSMs specifically target presenilin, the catalytic subunit of the γ-secretase complex.[3] The interaction of GSMs with presenilin is thought to be the basis for the observed shift in Aβ peptide profiles.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved and a typical experimental workflow for evaluating GSMs.

APP_Processing_Pathway cluster_membrane Cell Membrane APP APP C99 C99 (β-CTF) APP->C99 Cleavage sAPPb sAPPβ APP->sAPPb gamma_secretase γ-Secretase C99->gamma_secretase Ab42 Aβ42 (Pathogenic) gamma_secretase->Ab42 Ab38 Aβ38 (Less Pathogenic) gamma_secretase->Ab38 AICD AICD gamma_secretase->AICD beta_secretase β-Secretase (BACE1) beta_secretase->APP GSM GSM (e.g., Indole Derivative) GSM->gamma_secretase Modulates

Figure 1: APP Processing by γ-Secretase and Modulation by GSMs.

GSM_Screening_Workflow start Start: Cell Culture (e.g., HEK293 expressing APP) treatment Treat cells with Indole-Derived GSM start->treatment incubation Incubate for 24-48 hours treatment->incubation collection Collect Conditioned Media incubation->collection analysis Quantify Aβ Peptides (ELISA, HTRF, or MS) collection->analysis data_analysis Data Analysis: Determine IC50 for Aβ42 reduction and EC50 for Aβ38 increase analysis->data_analysis end End: Identify Lead Compounds data_analysis->end

Figure 2: Typical Experimental Workflow for Screening GSMs.

Quantitative Data on Representative GSMs

The following table summarizes the in vitro potency of representative GSMs, highlighting their selectivity for modulating Aβ42 over Aβ40.

CompoundAβ42 Secretion IC50 (nM)Aβ40 Secretion IC50 (nM)Aβ38 Secretion EC50 (nM)Reference
Compound 1--84[6]
Compound 24.18018[6]
Compound 35.38729[6]
BPN-15606717-[8]
BMS-708163 (GSI)0.270.30-[8]
CHF50743,60018,400-[8]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. A lower IC50/EC50 value indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GSM activity. Below are protocols for key experiments.

This assay quantifies the levels of secreted Aβ40 and Aβ42 from cultured cells treated with a test compound.[10]

  • Cell Culture: Seed HEK293 cells stably expressing human APP in 96-well plates.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., an indole-derived GSM) and add to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.[10]

  • Sample Collection: Carefully collect the conditioned medium from each well.[10]

  • ELISA: Use commercially available ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the conditioned medium. Read the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis: Generate a standard curve from the absorbance values of Aβ standards. Calculate the concentration of Aβ40 and Aβ42 in each sample and determine the IC₅₀ value for the reduction of each Aβ species.[10]

This assay measures the direct inhibition of γ-secretase activity on a synthetic substrate.[10]

  • Reagents: Use a γ-secretase enzyme preparation, an HTRF assay kit containing a substrate and detection reagents, and a test compound.[10]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the diluted compound, the γ-secretase enzyme preparation, and the HTRF substrate.[10]

    • Incubate the plate at 37°C for 1-3 hours.[10]

    • Add the HTRF detection reagents (donor and acceptor fluorophores).[10]

    • Incubate at room temperature for 1 hour, protected from light.[10]

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The signal is proportional to γ-secretase activity.

This assay measures the inhibition of γ-secretase-mediated cleavage of APP-C99 or Notch using a reporter gene system.[11]

  • Cell Lines: Use HEK293 cells stably co-transfected with a Gal4-driven luciferase reporter gene and either a Gal4/VP16-tagged APP-C99 (CG cells) or Notch-ΔE (NG cells).[11]

  • Procedure:

    • Seed CG or NG cells in 96-well plates.

    • Treat the cells with the test compound for 24 hours.[11]

    • Add a luciferase assay reagent to each well.

  • Data Analysis: Quantify the luminescence, which is proportional to the γ-secretase-mediated cleavage of the respective substrate.[11]

Conclusion

Derivatives of this compound are a significant class of γ-secretase modulators with therapeutic potential for Alzheimer's disease. Their mechanism of action, which involves the allosteric modulation of γ-secretase to selectively reduce Aβ42 production, offers a promising safety profile compared to direct inhibitors. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of these compounds.

References

The Advent and Evolution of Fluorinated Indoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, synthesis, and biological significance of fluorinated indole compounds, tailored for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile of a drug candidate. When integrated into the privileged indole nucleus, a ubiquitous motif in biologically active natural products and pharmaceuticals, fluorine imparts a remarkable set of properties that have been exploited in the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of fluorinated indole compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities, and a visualization of their engagement with key signaling pathways.

A Historical Perspective: The Dawn of a New Class of Compounds

The journey to the first fluorinated indoles is intertwined with the broader history of organofluorine chemistry and the development of indole synthesis methodologies. While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, and the classic Fischer indole synthesis was developed in 1883, the convergence of these two fields to create fluorinated indoles occurred later.[1][2]

The mid-20th century saw a surge in the exploration of fluorinated organic molecules, driven by their potential applications in various fields, including medicine. The development of new fluorinating reagents and synthetic methods paved the way for the preparation of a wide range of fluorinated aromatic compounds. The first syntheses of simple monofluoroindoles likely emerged from the application of established indole syntheses, such as the Fischer and Leimgruber-Batcho methods, to fluorinated anilines and other suitable precursors.[3][4]

While a singular "discovery" of the first fluorinated indole is not well-documented, the systematic investigation of their properties and potential applications began to gain momentum in the latter half of the 20th century. Researchers recognized that the introduction of fluorine could be used to modulate the electronic properties of the indole ring and fine-tune the biological activity of indole-based compounds. This realization opened the door to the development of a vast and diverse library of fluorinated indole derivatives with applications in a wide range of therapeutic areas.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of fluorinated indoles can be broadly categorized into two main approaches: the construction of the indole ring from a fluorinated precursor or the direct fluorination of a pre-existing indole scaffold. The following are detailed protocols for some of the most widely used and historically significant methods.

The Fischer Indole Synthesis

A cornerstone of indole chemistry, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a robust method for preparing a wide variety of substituted indoles, including their fluorinated analogs.[2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a fluorinated phenylhydrazine and an aldehyde or ketone.

Experimental Protocol: Synthesis of 5-Fluoroindole via Fischer Indole Synthesis

This protocol is adapted from established procedures for the synthesis of 5-fluoroindole-2-carboxylate, followed by decarboxylation.[5]

Step 1: Formation of Ethyl 5-Fluoroindole-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylhydrazine (1.0 equivalent) and ethyl pyruvate (1.1 equivalents) in absolute ethanol.

  • Acid Catalysis: To the stirred solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 5-fluoroindole-2-carboxylate can be purified by column chromatography on silica gel.

Step 2: Decarboxylation to 5-Fluoroindole

  • Hydrolysis: Dissolve the purified ethyl 5-fluoroindole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for several hours until the hydrolysis of the ester is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the 5-fluoroindole-2-carboxylic acid.

  • Decarboxylation: Collect the carboxylic acid by filtration and heat it in a high-boiling point solvent (e.g., quinoline) with a copper catalyst to effect decarboxylation.

  • Purification: The resulting 5-fluoroindole can be purified by distillation or column chromatography.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis, first disclosed in a patent in 1976, is a highly efficient and versatile method, particularly favored in the pharmaceutical industry for its high yields and applicability to a wide range of substituted indoles.[4][6] The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative and a subsequent reductive cyclization.

Experimental Protocol: Synthesis of 6-Fluoroindole via Leimgruber-Batcho Synthesis

This protocol is a general representation of the Leimgruber-Batcho synthesis for 6-fluoroindole.[3]

Step 1: Enamine Formation

  • Reaction Setup: In a reaction vessel, combine 4-fluoro-2-nitrotoluene (1.0 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) and a catalytic amount of an amine base such as pyrrolidine or piperidine.

  • Heating: Heat the mixture, typically to around 100-120 °C, and stir for several hours. The reaction can be monitored by TLC for the consumption of the starting material.

  • Isolation: Upon completion, the excess DMF-DMA and other volatile components can be removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Reductive Cyclization

  • Reduction: Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol, ethyl acetate, or toluene.

  • Catalyst: Add a reducing agent. Common choices include palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrogen gas or hydrazine hydrate) or iron powder in acetic acid.

  • Reaction Conditions: If using catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. If using iron in acetic acid, the mixture is heated to reflux.

  • Work-up: After the reaction is complete, filter the mixture to remove the catalyst or iron residues.

  • Extraction and Purification: The filtrate is then subjected to an aqueous work-up. The organic layer is separated, washed, dried, and concentrated. The crude 6-fluoroindole is then purified by column chromatography or crystallization.

Biological Activity and Therapeutic Applications

The introduction of fluorine into the indole ring has led to the discovery of numerous compounds with potent and selective biological activities. Fluorinated indoles have found applications as anticancer agents, antivirals, central nervous system (CNS) active agents, and more. The following tables summarize some of the reported quantitative biological data for various fluorinated indole derivatives.

Anticancer Activity
Compound ClassTarget Cell Line(s)IC50 (µM)Reference(s)
5-Fluorinated Indole Phytoalexin AnalogsJurkat, MCF-7, HCT116< 10[7]
Indole-Chalcone with 4-FluorophenylMCF-712.37[8]
Indolyl Dihydropyrazole DerivativesA-549 (Lung)2.32 - 3.02[9]
Indole Alkaloid (3,5-Diprenyl Indole)MIA PaCa-2 (Pancreatic)9.5[10]
Indole-based ConjugatesMCF-7, HepG212.2 - 18.3[10]
Serotonin Receptor and Transporter Activity
Compound/DerivativeTargetKi (nM)Reference(s)
WAY-211612 (5-fluoro-1H-indol-3-yl derivative)Serotonin Transporter (SERT)1.5[11]
WAY-211612 (5-fluoro-1H-indol-3-yl derivative)5-HT1A Receptor1.2[11]
3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (R=F)Serotonin Transporter (SERT)9.2[12]
3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (R=F)5-HT1A Receptor128.0[12]
Indolepiperazinyl Benzoxazine DerivativesSerotonin Transporter (SERT)5 - 10[13]

Signaling Pathways and Mechanisms of Action

Fluorinated indoles exert their biological effects by interacting with a variety of molecular targets and modulating key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for two important classes of drugs derived from fluorinated indoles.

Serotonin Reuptake Inhibition

Many fluorinated indole derivatives function as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. They act by blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin Serotonin 5-HTP->Serotonin AADC Vesicle Vesicle Serotonin->Vesicle VMAT2 Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release SERT SERT Synaptic_Cleft->SERT Reuptake 5-HT_Receptor 5-HT_Receptor Synaptic_Cleft->5-HT_Receptor Binding SSRI SSRI SSRI->SERT Inhibition G_Protein G_Protein 5-HT_Receptor->G_Protein Activation Effector_Enzymes Effector_Enzymes G_Protein->Effector_Enzymes Modulation Second_Messengers Second_Messengers Effector_Enzymes->Second_Messengers Production Cellular_Response Cellular_Response Second_Messengers->Cellular_Response Signal Transduction

Mechanism of action for Selective Serotonin Reuptake Inhibitors (SSRIs).
Tryptophan Dioxygenase Inhibition

Certain fluorinated indoles have been developed as inhibitors of tryptophan 2,3-dioxygenase (TDO), an enzyme that plays a crucial role in cancer immune evasion. By inhibiting TDO, these compounds can restore anti-tumor immunity.

TDO_Inhibition_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell TDO TDO Kynurenine_out Kynurenine TDO->Kynurenine_out Metabolism Tryptophan_in Tryptophan Tryptophan_in->TDO Substrate T_Cell_Suppression T_Cell_Suppression Kynurenine_out->T_Cell_Suppression Induces Apoptosis TDO_Inhibitor TDO_Inhibitor TDO_Inhibitor->TDO Inhibition TDO_Inhibitor_Effect TDO Inhibitor restores T cell function Tryptophan_depletion Tryptophan Depletion Tryptophan_depletion->T_Cell_Suppression Inhibits Proliferation

Mechanism of Tryptophan Dioxygenase (TDO) inhibition in the tumor microenvironment.

Drug Discovery Workflow

The discovery and development of novel fluorinated indole-based therapeutics follow a structured workflow, from initial target identification to preclinical and clinical evaluation. The following diagram illustrates a typical drug discovery pipeline for kinase inhibitors, a common target for fluorinated indole derivatives.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Fluorinated Indole Library Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Synthesis Chemical Synthesis Synthesis->HTS Synthesis->Hit_to_Lead Synthesis->Lead_Opt

A generalized drug discovery workflow for kinase inhibitors, a common application for fluorinated indoles.

Conclusion

Fluorinated indole compounds represent a remarkable class of molecules that have had a profound impact on medicinal chemistry and drug discovery. From their early syntheses rooted in the fundamental principles of organic chemistry to their current role as sophisticated modulators of biological pathways, their journey highlights the power of strategic molecular design. The ability of the fluorine atom to fine-tune the properties of the versatile indole scaffold has provided researchers with a powerful tool to develop novel therapeutics for a wide range of diseases. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the future of fluorinated indoles in medicine promises even more innovative and life-saving discoveries.

References

In Silico Modeling of 6-Fluoro-5-Methyl-1H-Indole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 6-fluoro-5-methyl-1H-indole and its interactions with potential biological targets. Due to the limited publicly available research on this specific molecule, this document establishes a robust hypothetical framework for its computational analysis, drawing on methodologies and data from closely related fluoroindole derivatives. The strategic incorporation of a fluorine atom and a methyl group onto the indole scaffold suggests the potential for modulated biological activity, making in silico modeling a critical first step in elucidating its pharmacological profile.

This guide details a systematic workflow for in silico analysis, from target identification and molecular docking to molecular dynamics simulations. It is supplemented with detailed experimental protocols for the subsequent biophysical validation of computational predictions and includes illustrative data from published studies on similar fluoroindole compounds to provide context for expected outcomes.

Hypothetical In Silico Modeling Workflow

The in silico evaluation of a novel compound such as this compound follows a multi-step process designed to predict its binding affinity and mode of interaction with various protein targets. This workflow is crucial for prioritizing experimental studies and accelerating the drug discovery pipeline.

cluster_0 Computational Phase cluster_1 Experimental Validation target_id Target Identification (e.g., Kinases, GPCRs) ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) target_id->ligand_prep protein_prep Protein Preparation (PDB Structure Retrieval, Protonation, Optimization) target_id->protein_prep docking Molecular Docking (Prediction of Binding Pose and Affinity) ligand_prep->docking protein_prep->docking md_sim Molecular Dynamics (Assessment of Complex Stability) docking->md_sim binding_energy Binding Free Energy Calculation (e.g., MM/PBSA) md_sim->binding_energy synthesis Compound Synthesis binding_energy->synthesis binding_assay Biophysical Binding Assays (SPR, ITC, FP) synthesis->binding_assay in_vitro In Vitro Functional Assays (e.g., Enzyme Inhibition) binding_assay->in_vitro cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Indole Compound (e.g., this compound) Indole->Akt inhibits

Solubility Profile of 6-fluoro-5-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-fluoro-5-methyl-1H-indole in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on providing a framework for solubility determination. This includes qualitative solubility information, detailed experimental protocols for solubility assessment, and data from structurally similar indole derivatives to guide solvent selection.

Introduction to this compound

This compound is a substituted indole derivative. The indole scaffold is a core component in a wide array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom and a methyl group to the indole ring can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, formulation, and use in biological assays.

Estimated Solubility of this compound

To provide a practical starting point for researchers, the following table summarizes the reported solubility of structurally related fluoro- and methyl-substituted indoles. This information can be used to infer potential suitable solvents for this compound.

CompoundSolventSolubility
7-fluoro-5-methyl-1H-indoleDimethyl Sulfoxide (DMSO)32 mg/mL[1]
Ethanol18 mg/mL[1]
5-FluoroindoleChloroform50 mg/mL[2]
Methanol10 mg/mL[2]

This data is for structurally similar compounds and should be used as a guideline. Experimental verification is necessary for this compound.

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of an organic compound like this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, acetone, ethyl acetate, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 1-5 mg of this compound into a small test tube.

  • Add 0.1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the mixture for 30-60 seconds.[3]

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."

  • If the solid has not dissolved, add another 0.9 mL of the solvent (for a total of 1 mL) and vortex again.

  • Observe the solution. Classify the solubility as:

    • Very Soluble: Dissolves quickly in a small amount of solvent.

    • Soluble: Dissolves completely upon shaking in 1 mL of solvent.

    • Slightly Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No apparent dissolution of the solid.

  • Repeat the process for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or flasks with secure caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a flask. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the selected solvent to the flask.

  • Seal the flask and place it in a constant temperature bath on an orbital shaker. A typical temperature for solubility testing is 25 °C.

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of subsequent samples does not change).

  • Once equilibrium is reached, allow the solution to stand undisturbed for a period to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved solid particles.

  • Dilute the filtered, saturated solution with a known volume of an appropriate solvent.

  • Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow and Logic

The following diagrams illustrate the logical progression of experiments for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis cluster_data Data Presentation A Obtain pure this compound C Perform qualitative solubility tests A->C B Select a range of organic solvents B->C D Categorize solvents (Soluble, Slightly Soluble, Insoluble) C->D E Select promising solvents from qualitative tests D->E F Execute shake-flask method E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Determine quantitative solubility (mg/mL) G->H I Tabulate all solubility data H->I

Caption: Workflow for Solubility Determination.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary tools to determine its solubility profile. By leveraging the solubility data of analogous compounds and employing the detailed experimental protocols, scientists can effectively identify suitable solvent systems for their specific research and development needs. The systematic approach outlined here will facilitate the successful handling and application of this compound in various scientific endeavors.

References

An In-depth Technical Guide to 6-Fluoro-5-methyl-1H-indole (CAS Number: 162100-95-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-5-methyl-1H-indole (CAS No. 162100-95-0), a fluorinated indole derivative with significant potential in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, known biological activities with a focus on its antiviral properties, and associated hazards. The information is presented to support researchers and professionals in the fields of drug discovery and development.

Chemical and Physical Properties

This compound is a substituted indole with a fluorine atom at the 6-position and a methyl group at the 5-position of the indole ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 162100-95-0-
Molecular Formula C₉H₈FN-
Molecular Weight 149.17 g/mol -
Appearance White to yellow solid (predicted)[1]
Melting Point Not experimentally determined-
Boiling Point 272.0 ± 20.0 °C at 760 mmHg (calculated)[2]
Density 1.2 ± 0.1 g/cm³ (calculated)[2]
Flash Point 118.3 ± 21.8 °C (calculated)[2]
pKa 16.97 ± 0.30 (predicted)[3]

Synthesis Methodologies

The synthesis of this compound can be achieved through established methods for indole synthesis, most notably the Leimgruber-Batcho and Fischer indole syntheses. These methods are versatile and can be adapted for the specific substitution pattern of this compound.

Leimgruber-Batcho Indole Synthesis

This method is often preferred for industrial-scale synthesis due to its high yields and mild conditions.[4]

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound (Adapted from a similar synthesis) [5][6]

Step 1: Enamine Formation

  • In a reaction vessel, dissolve 4-fluoro-5-methyl-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include Raney nickel with hydrazine hydrate, palladium on carbon (Pd/C) under a hydrogen atmosphere, or iron powder in acetic acid.[4]

  • If using a catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.

  • If using chemical reduction (e.g., Fe/AcOH), heat the mixture to reflux and monitor by TLC or HPLC.

  • After the reaction is complete, cool the mixture and filter through a pad of Celite to remove the catalyst or iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Leimgruber_Batcho_Synthesis start 4-Fluoro-5-methyl-2-nitrotoluene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine product This compound enamine->product Reductive Cyclization (e.g., H2, Pd/C)

Caption: Leimgruber-Batcho synthesis workflow.

Fischer Indole Synthesis

A classic method involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7][8]

Experimental Protocol: Fischer Indole Synthesis of this compound (General Procedure) [7][9]

Step 1: Hydrazone Formation

  • Dissolve (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol.

  • Add an appropriate carbonyl compound, such as pyruvic acid (to yield an indole-2-carboxylic acid intermediate) or acetone (to yield a 2-methylindole).

  • Stir the mixture at room temperature or with gentle heating to form the corresponding phenylhydrazone. The product may precipitate and can be isolated by filtration.

Step 2: Indolization

  • Treat the phenylhydrazone with a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor by TLC or HPLC.

  • Upon completion, cool the mixture and pour it into ice water to precipitate the crude product.

  • Neutralize the aqueous solution with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Fischer_Indole_Synthesis start (4-Fluoro-3-methylphenyl)hydrazine hydrazone Phenylhydrazone Intermediate start->hydrazone Aldehyde or Ketone product This compound hydrazone->product Acid Catalyst, Heat

Caption: Fischer indole synthesis workflow.

Biological Activity and Potential Applications

Substituted indoles are a prominent class of heterocyclic compounds in medicinal chemistry, with a wide range of biological activities.[10] Fluorinated indoles, in particular, have garnered significant interest as antiviral, anticancer, and antimicrobial agents.

Antiviral Activity

Recent research has highlighted the potential of indole derivatives as inhibitors of flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV).[11][12] The non-structural protein 5 (NS5) is a key enzyme in the replication of these viruses and a promising target for antiviral therapy. The NS5 protein has two functional domains: a methyltransferase (MTase) domain and an RNA-dependent RNA polymerase (RdRp) domain.[13]

While specific antiviral data for this compound is not yet published, studies on structurally similar fluorinated indoles suggest it may act as an inhibitor of the DENV NS5 methyltransferase.[6][14] Inhibition of the MTase domain disrupts the capping of the viral RNA, which is essential for viral replication and evasion of the host immune system.

Antiviral_Mechanism cluster_virus Dengue/Zika Virus Replication Cycle Viral_RNA Viral Genomic RNA NS5 NS5 Protein (MTase & RdRp domains) Viral_RNA->NS5 Replication_Complex Viral Replication Complex NS5->Replication_Complex New_Viral_RNA New Viral RNA Replication_Complex->New_Viral_RNA Compound This compound Compound->NS5 Inhibition of MTase domain

Caption: Proposed antiviral mechanism of action.

Hazards and Safety Information

Detailed toxicological data for this compound is not publicly available. However, based on data for structurally similar fluorinated indoles, it should be handled with appropriate safety precautions in a laboratory setting.[15]

Table 2: GHS Hazard Classification (Predicted for similar compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]

  • Ventilation: Use only outdoors or in a well-ventilated area.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[17]

  • Incompatible Materials: Strong oxidizing agents.[17]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound. While specific spectra for this compound are not widely published, data from analogous compounds can provide a reference for characterization.

Table 3: Predicted and Reference Spectroscopic Data

TechniqueExpected/Reference Data
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm, a methyl singlet around 2.3 ppm, and an N-H proton signal. The fluorine atom will cause splitting of adjacent proton signals. (Reference data for 6-Fluoro-3-methyl-1H-indole: ¹H NMR (500 MHz, CDCl₃) δ 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)).[18]
¹³C NMR Aromatic carbons in the range of 95-165 ppm, and a methyl carbon signal around 10-20 ppm. The carbon attached to the fluorine will show a large C-F coupling constant. (Reference data for 6-Fluoro-3-methyl-1H-indole: ¹³C NMR (125 MHz, CDCl₃) δ 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72).[18]
¹⁹F NMR A singlet or multiplet in the typical range for aryl fluorides. (Reference data for 6-Fluoro-3-methyl-1H-indole: ¹⁹F NMR (470 MHz, CDCl₃) δ -121.75).[18]
Mass Spectrometry (EI) Expected molecular ion (M⁺) peak at m/z = 149.

Experimental Protocol: HPLC Analysis (General Method) [3][19]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of the compound in the mobile phase.

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample and run the gradient program.

    • Monitor the chromatogram for the peak corresponding to this compound.

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. Its fluorinated indole scaffold is of particular interest for the development of novel antiviral agents, especially against flaviviruses like Dengue and Zika. This guide provides a foundational understanding of its properties, synthesis, and potential applications, which can aid researchers in its effective utilization in drug discovery programs. Further experimental studies are warranted to fully elucidate its biological activity, mechanism of action, and toxicological profile.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-fluoro-5-methyl-1H-indole via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-fluoro-5-methyl-1H-indole, a valuable fluorinated indole scaffold for potential applications in medicinal chemistry and drug development. The synthetic strategy is centered around the versatile Fischer indole synthesis, a reliable method for constructing the indole nucleus. The proposed multi-step synthesis involves the preparation of a key substituted phenylhydrazine precursor, its cyclization to form the indole-2-carboxylic acid intermediate, followed by decarboxylation to yield the final product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process starting from 4-fluoro-3-methylaniline. This aniline is first converted to its corresponding phenylhydrazine. The resulting hydrazine undergoes a Fischer indole synthesis with pyruvic acid to form this compound-2-carboxylic acid. The final step involves the decarboxylation of this intermediate to afford the desired this compound.

Synthesis_Workflow cluster_0 Step 1: Phenylhydrazine Synthesis cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Decarboxylation 4-Fluoro-3-methylaniline 4-Fluoro-3-methylaniline Diazonium Salt Diazonium Salt 4-Fluoro-3-methylaniline->Diazonium Salt 1. NaNO2, HCl 2. 0-5 °C 4-Fluoro-3-methylphenylhydrazine 4-Fluoro-3-methylphenylhydrazine Diazonium Salt->4-Fluoro-3-methylphenylhydrazine SnCl2, HCl Indole-2-carboxylic Acid Indole-2-carboxylic Acid 4-Fluoro-3-methylphenylhydrazine->Indole-2-carboxylic Acid Acid catalyst (e.g., PPA) Heat Pyruvic Acid Pyruvic Acid Pyruvic Acid->Indole-2-carboxylic Acid This compound This compound Indole-2-carboxylic Acid->this compound Heat (e.g., in quinoline or DMSO)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (4-Fluoro-3-methylphenyl)hydrazine

This procedure outlines the conversion of 4-fluoro-3-methylaniline to its corresponding hydrazine derivative via a diazotization reaction followed by reduction.

Materials:

  • 4-Fluoro-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoro-3-methylaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 eq) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (approx. 3 eq) in concentrated hydrochloric acid.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The hydrazine hydrochloride salt may precipitate.

  • Work-up and Isolation:

    • Collect the precipitated (4-fluoro-3-methylphenyl)hydrazine hydrochloride by filtration and wash with a small amount of cold water.

    • To obtain the free hydrazine base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10).

    • Extract the liberated free hydrazine with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-fluoro-3-methylphenyl)hydrazine.

Table 1: Representative Reaction Parameters for Phenylhydrazine Synthesis

ParameterValue
Temperature (Diazotization)0-5 °C
Temperature (Reduction)< 10 °C
Reaction Time (Stirring)2-3 hours
Typical Yield70-85%
Step 2: Fischer Indole Synthesis of this compound-2-carboxylic acid

This protocol describes the acid-catalyzed cyclization of (4-fluoro-3-methylphenyl)hydrazine with pyruvic acid.[1][2]

Materials:

  • (4-Fluoro-3-methylphenyl)hydrazine

  • Pyruvic Acid

  • Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

  • Ice-water

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, mix (4-fluoro-3-methylphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq).

    • To this mixture, add a suitable amount of polyphosphoric acid (PPA) as both the solvent and the catalyst. The amount of PPA should be sufficient to ensure good stirring.

  • Indolization:

    • Heat the reaction mixture with stirring to 80-100 °C.

    • Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, carefully pour the hot reaction mixture into a beaker containing a large amount of ice-water with vigorous stirring.

    • The solid product, this compound-2-carboxylic acid, will precipitate.

    • Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Representative Reaction Parameters for Fischer Indole Synthesis

ParameterValue
Reaction Temperature80-100 °C
Reaction Time1-2 hours
CatalystPolyphosphoric Acid (PPA)
Typical Yield60-80%
Step 3: Decarboxylation to this compound

This final step involves the removal of the carboxylic acid group to yield the target indole.[3]

Materials:

  • This compound-2-carboxylic acid

  • Quinoline (or a high-boiling solvent like N,N-dimethylformamide or dimethyl sulfoxide)

  • Copper powder (optional, as a catalyst)

Protocol:

  • Reaction Setup:

    • Place this compound-2-carboxylic acid (1.0 eq) in a high-boiling point solvent such as quinoline in a round-bottom flask. The addition of a small amount of copper powder can facilitate the reaction.

  • Decarboxylation:

    • Heat the mixture to a high temperature (typically 180-230 °C, depending on the solvent) and monitor the evolution of carbon dioxide.

    • Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction (usually 1-3 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with dilute hydrochloric acid to remove the quinoline.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Table 3: Representative Reaction Parameters for Decarboxylation

ParameterValue
Reaction Temperature180-230 °C
Reaction Time1-3 hours
SolventQuinoline or DMSO
Typical Yield50-70%

Data Presentation

Table 4: Summary of Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, ¹⁹F NMR)
6-Fluoro-3-methyl-1H-indole [4]C₉H₈FN149.17100-101¹H NMR (500 MHz, CDCl₃) δ: 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H).¹³C NMR (125 MHz, CDCl₃) δ: 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72.¹⁹F NMR (470 MHz, CDCl₃) δ: -121.75.[4]
This compound C₉H₈FN149.17Not availableNot available in searched literature.

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical progression of the experimental workflow, from starting materials to the final purified product.

Experimental_Workflow cluster_prep Preparation of Starting Materials cluster_synthesis Synthesis and Purification cluster_analysis Analysis Start_Aniline 4-Fluoro-3-methylaniline Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start_Aniline->Diazotization Reduction Reduction (SnCl2, HCl) Diazotization->Reduction Hydrazine_Intermediate (4-Fluoro-3-methylphenyl)hydrazine Reduction->Hydrazine_Intermediate Fischer_Indole Fischer Indole Synthesis (Pyruvic Acid, PPA, 80-100°C) Hydrazine_Intermediate->Fischer_Indole Carboxylic_Acid_Intermediate This compound-2-carboxylic acid Fischer_Indole->Carboxylic_Acid_Intermediate TLC TLC Monitoring Fischer_Indole->TLC Decarboxylation Decarboxylation (Quinoline, 180-230°C) Carboxylic_Acid_Intermediate->Decarboxylation Crude_Product Crude this compound Decarboxylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Spectroscopy Spectroscopic Analysis (NMR, MS) Final_Product->Spectroscopy

Figure 2: Experimental workflow for the synthesis of this compound.

Disclaimer: The provided protocols are based on general procedures for the Fischer indole synthesis and related reactions. These methods may require optimization for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Leimgruber-Batcho Synthesis of 6-Fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, which are key structural motifs in a vast array of pharmacologically active compounds.[1] This method offers a significant advantage over other indole syntheses, such as the Fischer indole synthesis, by providing direct access to indoles unsubstituted at the 2- and 3-positions under relatively mild conditions.[2][3] The synthesis proceeds via a two-step sequence: the formation of an enamine from an o-nitrotoluene derivative and a formamide acetal, followed by a reductive cyclization of the intermediate enamine to yield the indole.[1]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 6-fluoro-5-methyl-1H-indole, a substituted indole with potential applications in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a methyl group on the indole scaffold can significantly influence the molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.

Applications

Substituted indoles are integral components of numerous pharmaceuticals and biologically active molecules. The this compound scaffold can serve as a crucial building block for the synthesis of:

  • Kinase Inhibitors: The indole nucleus is a common core in various kinase inhibitors used in oncology.

  • Serotonin Receptor Agonists and Antagonists: Modifications on the indole ring are central to the development of selective ligands for serotonin receptors, targeting various neurological disorders.

  • Antiviral and Antimicrobial Agents: Indole derivatives have shown promise as potent agents against a range of pathogens.

Data Presentation

Table 1: Reagents for the Synthesis of this compound
Step Reagent CAS Number Molecular Weight ( g/mol ) Supplier (Example)
1: Enamine Formation 4-Fluoro-5-methyl-2-nitrotoluene20290-91-9169.14Sigma-Aldrich
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.16Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.09Sigma-Aldrich
2: Reductive Cyclization (E)-1-(Dimethylamino)-2-(4-fluoro-5-methyl-2-nitrophenyl)etheneN/A224.23Intermediate
Iron Powder7439-89-655.85Sigma-Aldrich
Acetic Acid64-19-760.05Sigma-Aldrich
Toluene108-88-392.14Sigma-Aldrich
Ethyl Acetate141-78-688.11Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionN/AN/AN/A
Anhydrous Sodium Sulfate7757-82-6142.04Sigma-Aldrich
Table 2: Reaction Conditions for the Synthesis of this compound
Step Parameter Value
1: Enamine Formation Temperature100-110 °C
Reaction Time3-4 hours
AtmosphereInert (e.g., Nitrogen or Argon)
2: Reductive Cyclization Temperature100 °C
Reaction Time2-3 hours
AtmosphereInert (e.g., Nitrogen or Argon)
Table 3: Expected Outcomes and Characterization Data
Compound Appearance Yield (%) Molecular Formula Molecular Weight ( g/mol ) Key Spectroscopic Data (Expected)
(E)-1-(Dimethylamino)-2-(4-fluoro-5-methyl-2-nitrophenyl)etheneRed solid>90C₁₁H₁₃FN₂O₂224.23¹H NMR: Characteristic signals for vinyl and dimethylamino protons.
This compoundOff-white to brown solid70-80C₉H₈FN149.17¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS data consistent with the structure.[4]

Experimental Protocols

Synthesis of 4-Fluoro-5-methyl-2-nitrotoluene (Starting Material)

The starting material, 4-fluoro-5-methyl-2-nitrotoluene, can be synthesized from commercially available 4-fluoro-3-methylaniline via a Sandmeyer-type reaction or other standard aromatic substitution methods. A representative procedure is outlined below.

Protocol:

  • Diazotization: To a stirred solution of 4-fluoro-3-methylaniline (1.0 eq) in an appropriate acidic medium (e.g., aqueous HCl/H₂SO₄) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes.

  • Nitration: The resulting diazonium salt solution is then carefully added to a solution of a nitrite salt (e.g., sodium nitrite) in the presence of a copper catalyst. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-fluoro-5-methyl-2-nitrotoluene.

Leimgruber-Batcho Synthesis of this compound

Step 1: Formation of (E)-1-(Dimethylamino)-2-(4-fluoro-5-methyl-2-nitrophenyl)ethene

Protocol:

  • A mixture of 4-fluoro-5-methyl-2-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) in anhydrous N,N-dimethylformamide (DMF) is heated to 100-110 °C under an inert atmosphere.[5]

  • The reaction is stirred at this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The resulting solution containing the enamine intermediate is typically used directly in the next step without further purification.

Step 2: Reductive Cyclization to this compound

Protocol:

  • A mixture of toluene, acetic acid, iron powder (4.0-5.0 eq), and silica gel is heated to 60 °C with stirring.[5]

  • To this heated mixture, the solution of (E)-1-(dimethylamino)-2-(4-fluoro-5-methyl-2-nitrophenyl)ethene from the previous step is added dropwise, maintaining the internal temperature below 80 °C.

  • After the addition is complete, the reaction mixture is heated to 100 °C and stirred for 2-3 hours. Reaction progress should be monitored by TLC or HPLC.

  • The reaction mixture is then cooled to 50 °C, and ethyl acetate is added. The mixture is allowed to cool to room temperature.

  • The solid iron and silica gel are removed by filtration through a pad of Celite, and the filter cake is washed with ethyl acetate.

  • The combined filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure product as an off-white to brown solid.[5]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • o-Nitrotoluene derivatives are potentially toxic and should be handled with care.

  • Iron powder is flammable.

  • Acetic acid is corrosive.

  • DMF is a potential teratogen and should be handled with appropriate caution.

Mandatory Visualization

Leimgruber_Batcho_Synthesis Start 4-Fluoro-5-methyl-2-nitrotoluene Step1 Enamine Formation (100-110 °C) Start->Step1 Reagent1 DMF-DMA, DMF Reagent1->Step1 Intermediate (E)-1-(Dimethylamino)-2- (4-fluoro-5-methyl-2-nitrophenyl)ethene Step1->Intermediate Step2 Reductive Cyclization (100 °C) Intermediate->Step2 Reagent2 Fe, Acetic Acid, Toluene Reagent2->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

References

Application Notes and Protocols for the Purification of 6-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 6-fluoro-5-methyl-1H-indole, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established chemical principles and practices for the purification of indole derivatives. While these protocols are robust, optimization may be required based on the specific impurity profile of the crude material.

Column Chromatography

Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. Silica gel is a commonly used stationary phase for this class of compounds.

Application Note: This technique is suitable for achieving high purity levels, often exceeding 98%. The choice of solvent system is critical and should be determined by thin-layer chromatography (TLC) analysis to achieve optimal separation (typically aiming for an Rf value of 0.3-0.4 for the desired compound). A common eluent system for indole derivatives is a gradient of hexane and ethyl acetate.[1]

Experimental Protocol: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring a level surface. Drain the excess solvent until it is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude product onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin elution with the non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Representative Chromatographic Purification
ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (Gradient: 100:0 to 80:20)
Crude Sample Load 1.0 g
Purity (Initial) ~85% (by HPLC)
Purity (Final) >98% (by HPLC)
Yield 80-90%
Typical Rf 0.35 (in 90:10 Hexane:Ethyl Acetate)

Note: The data presented are representative for indole derivatives and may vary for this compound.

Visualization: Column Chromatography Workflow

start Start: Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Dissolve and Load Sample prep_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Induce Crystallization hot_filter->cool collect Collect Crystals via Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end End: Pure Crystalline Product dry->end start Start: Aqueous Reaction Mixture add_solvent Add Immiscible Organic Solvent start->add_solvent extract Shake and Separate Layers add_solvent->extract wash_organic Wash Organic Layer extract->wash_organic dry_organic Dry Organic Layer wash_organic->dry_organic concentrate Concentrate Under Reduced Pressure dry_organic->concentrate end End: Crude Product concentrate->end

References

Application Notes and Protocols: The 6-Fluoro-5-methyl-1H-indole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic introduction of fluorine atoms can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[3][4][5] This document focuses on the 6-fluoro-5-methyl-1H-indole scaffold, a specific derivative with potential applications in modern drug discovery. While detailed research on this exact substituted indole is emerging, its structural similarity to other well-studied fluoroindoles suggests its utility as a key building block for novel therapeutics.[3][6] These notes provide an overview of potential applications, relevant biological pathways, and detailed protocols for the synthesis and evaluation of compounds derived from this scaffold, drawing upon established methodologies for related indole derivatives.

Synthetic Protocols

The synthesis of the this compound core can be achieved through several established methods for indole synthesis. The Leimgruber-Batcho and Fischer indole syntheses are two of the most versatile and widely used approaches.[1][4]

Leimgruber-Batcho Indole Synthesis

This method is often preferred for industrial-scale synthesis due to its high yields and use of readily available starting materials.[4][7] The process involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization. To produce this compound, the logical starting material would be 4-fluoro-5-methyl-2-nitrotoluene.

Experimental Protocol:

  • Step 1: Enamine Formation.

    • Dissolve 4-fluoro-5-methyl-2-nitrotoluene (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Reflux the mixture and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, (E)-1-(dimethylamino)-2-(4-fluoro-5-methyl-2-nitrophenyl)ethene.

  • Step 2: Reductive Cyclization.

    • Dissolve the crude enamine in a solvent mixture, such as toluene and acetic acid.

    • Add a reducing agent, such as iron powder (Fe), and silica gel.[7]

    • Heat the mixture to approximately 100°C and stir for 2-4 hours, monitoring by TLC or LC-MS.[7]

    • Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) can be employed.[8]

    • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron residues or catalyst.[4][7]

    • Wash the filter cake with a solvent like ethyl acetate.[7]

    • Combine the organic filtrates, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.[4]

G cluster_workflow Leimgruber-Batcho Synthesis Workflow start Start: 4-Fluoro-5-methyl- 2-nitrotoluene enamine Step 1: Enamine Formation (DMF-DMA, Reflux) start->enamine Reagents cyclization Step 2: Reductive Cyclization (Fe/AcOH or Pd/C, H₂) enamine->cyclization Crude Enamine workup Workup & Filtration cyclization->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product end Product: 6-Fluoro-5-methyl- 1H-indole purification->end Purified Product

Caption: Leimgruber-Batcho synthesis workflow.
Fischer Indole Synthesis

A classic and robust method, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][9][10]

Experimental Protocol:

  • Step 1: Hydrazone Formation.

    • Dissolve (4-fluoro-5-methylphenyl)hydrazine (1.0 eq) in a solvent like ethanol.

    • Add a suitable aldehyde or ketone (e.g., acetaldehyde or acetone) (1.1 eq) and a catalytic amount of acid (e.g., acetic acid).[1]

    • Stir the mixture at room temperature for 1-2 hours. The resulting hydrazone may precipitate and can be collected by filtration.[4]

  • Step 2: Indolization.

    • Heat the isolated hydrazone in the presence of a strong acid or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid).[1][9]

    • Monitor the reaction for the loss of ammonia and the formation of the indole ring.

    • After completion, pour the reaction mixture into cold water to precipitate the crude product.[1]

    • Collect the precipitate, wash thoroughly, and purify by recrystallization or column chromatography.

Applications in Drug Discovery

Based on the activities of structurally related fluoroindoles, the this compound scaffold is a promising starting point for developing therapeutics in several areas.[3]

  • Anticancer Agents: Fluoroindole derivatives have shown significant promise as anticancer agents by targeting key proteins in cancer progression.[3]

    • Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many cancers. 6-Fluoroindole derivatives have been developed as potent inhibitors of critical cancer targets like EGFR, BRAF(V600E), and VEGFR-2.[3] Sunitinib (SU11248), a multi-kinase inhibitor approved for cancer treatment, is derived from a 5-fluoro-2-oxo-1,2-dihydroindole scaffold.[11]

    • Tubulin Polymerization Inhibitors: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Certain fluoroindole-containing molecules are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][6]

  • Neuroactive Agents: The indole nucleus is a common feature in many neuroactive compounds. The fluorine atom can modulate the activity of these molecules.

    • Selective Serotonin Reuptake Inhibitors (SSRIs): 6-Fluoroindole serves as a scaffold for developing potent and selective SSRIs, which are widely used to treat depression and anxiety by blocking the serotonin transporter (SERT).[3]

  • Antiviral Agents: Indole derivatives have been investigated for a wide range of antiviral activities, including against HIV and SARS-CoV-2.[12][13] Specifically, 6-fluoroindole derivatives have shown potential as HIV-1 attachment inhibitors.[3]

Signaling Pathways

Receptor Tyrosine Kinase (RTK) Signaling

Many kinase inhibitors derived from indole scaffolds target RTKs like VEGFR and EGFR. These receptors are crucial for signaling pathways that control cell growth, proliferation, and survival, such as the RAS-RAF-MEK-ERK (MAPK) pathway. Inhibition of these kinases can block downstream signaling, thereby halting tumor growth and angiogenesis.

G cluster_pathway Simplified RTK Signaling Pathway ligand Growth Factor (e.g., VEGF, EGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->rtk ras RAS rtk->ras raf RAF (BRAF) ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Indole-based Kinase Inhibitor inhibitor->rtk inhibitor->raf

Caption: RTK pathway targeted by kinase inhibitors.

Quantitative Data on Related Indole Derivatives

While specific quantitative data for this compound derivatives are not widely published, data from related indole scaffolds can provide valuable benchmarks for activity. The following tables summarize the biological activity of representative fluoroindole and other indole derivatives against various targets.

Table 1: Anticancer and Kinase Inhibitory Activity of Indole Derivatives This table presents data for various indole derivatives to illustrate potential activity ranges.

Compound ClassTargetKey MetricResultReference
Indoline Derivative (R)-14rα1A-AdrenoceptorIC₅₀ (nM)2.7[14]
Indoline Derivative (R)-23lα1A-AdrenoceptorIC₅₀ (nM)1.9[14]
Indole-tetrazole (Comp. 9)Tubulin PolymerizationIC₅₀ (µM)0.34[2]
Indole Derivative (Comp. 29)Bcl-2 / Mcl-1IC₅₀ (µM)7.63 / 1.53[2]
5-Fluoro-2-oxo-indole (SU11248)VEGF-R2 / PDGF-RβIC₅₀ (nM)Potent[11]

Table 2: Antimicrobial Activity of Fluoroindole Isomers This table highlights how the position of the fluorine atom can dramatically impact biological activity.

CompoundTarget OrganismAssay TypeKey MetricResult (µM)Reference
5-FluoroindoleMycobacterium tuberculosisREMAMIC4.7[15]
6-FluoroindoleMycobacterium tuberculosisREMAMIC74.0[15]

Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2, BRAF)

  • Kinase substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. Further dilute into the kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of kinase/substrate mix to each well of a 384-well plate.

    • Add 0.5 µL of the diluted test compound or DMSO (for control wells).

    • Initiate the reaction by adding 2.0 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to control wells (0% and 100% inhibition). Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell Proliferation/Viability Assay (Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • Resazurin sodium salt solution

  • Test compounds dissolved in DMSO

  • Clear, flat-bottomed 96-well plates

  • Multi-channel pipette, incubator, fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and re-incubate for 2-4 hours.

  • Fluorescence Reading: Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

G cluster_workflow Cell Viability Assay Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate (72h) treat->incubate2 resazurin Add Resazurin Reagent incubate2->resazurin incubate3 Incubate (2-4h) resazurin->incubate3 read Measure Fluorescence incubate3->read end Data Analysis (Calculate IC₅₀) read->end

Caption: Workflow for a resazurin-based cell assay.

References

Application Notes and Protocols for N-alkylation of 6-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 6-fluoro-5-methyl-1H-indole, a critical transformation for synthesizing diverse indole derivatives for pharmaceutical and materials science research. The protocols and data presented are compiled from established methodologies for the N-alkylation of substituted indoles.

Introduction

Indole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] The functionalization of the indole nitrogen (N-alkylation) is a key strategy for modulating the pharmacological properties of these molecules, including their binding affinity, selectivity, and metabolic stability. This compound is a valuable starting material, and its N-alkylation opens avenues to novel compounds with potential therapeutic applications.

The primary challenge in the N-alkylation of indoles is controlling the regioselectivity between the N1 and C3 positions, as the C3 position is often more nucleophilic.[2] However, classical methods employing a strong base to deprotonate the indole nitrogen generally favor the thermodynamically more stable N-alkylated product.[3]

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a two-step, one-pot reaction. First, the indole is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This is followed by the addition of an alkylating agent (e.g., an alkyl halide), which undergoes an SN2 reaction with the nucleophilic indole anion to yield the N-alkylated product.

Indole This compound Indole_Anion Indole Anion Indole->Indole_Anion Deprotonation Base Base (e.g., NaH) Solvent (e.g., DMF, THF) N_Alkylated_Indole N-alkylated 6-fluoro-5-methyl-indole Indole_Anion->N_Alkylated_Indole SN2 Reaction Alkyl_Halide Alkyl Halide (R-X)

Caption: General reaction pathway for the N-alkylation of this compound.

Experimental Protocols

Two primary protocols are presented below. Protocol 1 describes the classical and widely used method with sodium hydride. Protocol 2 outlines an alternative approach using phase-transfer catalysis, which can be milder.

Protocol 1: N-alkylation using Sodium Hydride

This method is a robust and general procedure for the N-alkylation of a wide range of indoles.[3][4]

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material. A typical concentration is between 0.1 and 0.5 M.[3]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1–1.5 eq) portion-wise to the stirred solution.[3] Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases.[3]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0–1.2 eq) dropwise.[3] The reaction can then be stirred at room temperature or heated if necessary.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[5]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound to a dry flask under inert gas B Dissolve in anhydrous DMF or THF A->B C Cool to 0 °C B->C D Add NaH portion-wise C->D E Stir at 0 °C to RT D->E F Cool to 0 °C E->F G Add alkyl halide dropwise F->G H Stir at RT or heat G->H I Monitor by TLC/LC-MS H->I J Quench with sat. aq. NH4Cl I->J K Extract with ethyl acetate J->K L Wash with water and brine K->L M Dry and concentrate L->M N Purify by column chromatography M->N

Caption: Experimental workflow for N-alkylation using sodium hydride.

Protocol 2: N-alkylation using Phase-Transfer Catalysis (PTC)

This method offers a milder alternative to using strong bases like NaH and avoids the need for strictly anhydrous solvents.[6][7]

Materials:

  • This compound

  • Benzene or toluene

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) or another suitable phase-transfer catalyst

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq), benzene or toluene, 50% aqueous NaOH, and a catalytic amount of a phase-transfer catalyst (e.g., Bu₄N⁺HSO₄⁻, 5 mol%).

  • Alkylation: Add the alkylating agent (1.0–1.2 eq) to the vigorously stirred biphasic mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, dilute the mixture with water and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine indole, solvent, aq. NaOH, and phase-transfer catalyst B Add alkylating agent A->B C Stir vigorously at RT or heat B->C D Monitor by TLC/LC-MS C->D E Dilute with water and separate layers D->E F Extract with ethyl acetate E->F G Wash with water and brine F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for N-alkylation using phase-transfer catalysis.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction parameters for the N-alkylation of indoles, which can be adapted for this compound.

ParameterMethod 1: Sodium HydrideMethod 2: Phase-Transfer CatalysisMethod 3: Carbonate Bases
Base Sodium hydride (NaH)[3]Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[6][8]Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[8]
Base Stoichiometry 1.1–1.5 equivalents[3]Used in a biphasic system (e.g., 50% aq. solution)[6]1.5–2.5 equivalents
Solvent Anhydrous DMF, THF[3]Benzene, Toluene (in a biphasic system with water)[6]DMF, Acetonitrile[8]
Catalyst NoneTetrabutylammonium salts (e.g., Bu₄N⁺HSO₄⁻)[6]None
Alkylating Agent Alkyl bromides, iodidesAlkyl sulfates, iodides, bromides[6]Alkyl bromides, iodides
Temperature 0 °C to room temperature (or higher if needed)[3]Room temperature to gentle heatingRoom temperature to 80 °C
Reaction Time 2–24 hours[5]Typically a few hours12–24 hours
Yields Generally high (78–98%)[6]High (78-98%)[6]Moderate to high
Notes Requires anhydrous conditions; strong base.[3]Milder conditions; does not require anhydrous solvents.[6][7]Milder base than NaH; suitable for sensitive substrates.[8]

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete Deprotonation: Ensure the NaH is fresh and used in sufficient excess. Allow adequate time for deprotonation before adding the alkylating agent.[3]

    • Reagent Purity: Use anhydrous solvents and ensure all reagents are free from water, which can quench the base.[3]

    • Steric Hindrance: If the alkylating agent is bulky, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive alkylating agent (e.g., iodide instead of bromide).[3]

  • C3-Alkylation Side Product:

    • The choice of solvent can influence N- vs. C3-alkylation. In some cases, a higher proportion of DMF in THF/DMF mixtures can favor N-alkylation.[3]

    • Lower reaction temperatures may favor the kinetically controlled C3-alkylation, while higher temperatures can favor the thermodynamically more stable N-alkylated product.[3]

  • Reaction Monitoring: It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to observe the formation of any side products.[3]

References

Application Notes: 6-Fluoro-5-methyl-1H-indole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of fluorinated indole scaffolds, specifically highlighting the synthesis and application of a potent kinase inhibitor structurally related to 6-fluoro-5-methyl-1H-indole. The focus is on a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, Brivanib (BMS-540215), which features a 4-fluoro-2-methyl-1H-indol-5-yloxy moiety. This structural motif underscores the importance of fluorinated indoles in the design of targeted cancer therapeutics.

Introduction to Fluorinated Indoles in Kinase Inhibition

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a fluorine atom to the indole ring can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] These improved characteristics make fluorinated indoles, such as this compound, attractive building blocks for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Featured Kinase Inhibitor: Brivanib (BMS-540215) - A VEGFR-2 Inhibitor

Brivanib (BMS-540215) is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4][5] Brivanib incorporates a 4-fluoro-2-methyl-1H-indol-5-yloxy group, demonstrating the successful application of a fluorinated indole scaffold in targeting this important cancer pathway.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Brivanib and related compounds against various kinases.

CompoundTarget KinaseIC50 (nM)Reference
Brivanib (BMS-540215) VEGFR-2 25 [6]
Brivanib (BMS-540215)VEGFR-1380[6]
Brivanib (BMS-540215)FGFR-1148[6]
Brivanib (BMS-540215)PDGFR-β>1900[6]

Signaling Pathway

The diagram below illustrates the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which is inhibited by Brivanib. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and angiogenesis.[7][8][9] Brivanib acts as an ATP-competitive inhibitor, blocking the kinase activity of VEGFR-2 and thereby inhibiting these downstream effects.[10]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_plc PLCγ Pathway cluster_pi3k PI3K/AKT Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Brivanib Brivanib (BMS-540215) Brivanib->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition by Brivanib.

Experimental Protocols

The following protocols are based on the synthesis of Brivanib (BMS-540215) and provide a representative methodology for the utilization of a 4-fluoro-2-methyl-1H-indol-5-yloxy scaffold in the synthesis of kinase inhibitors.

Synthesis of the Pyrrolo[2,1-f][2][7][8]triazine Core

The synthesis of the core heterocyclic structure is a key step. While the specific multi-step synthesis of the pyrrolotriazine core for Brivanib is complex, a general workflow for the creation of similar substituted pyrrolotriazines often involves the cyclization of appropriately substituted pyrrole precursors.

Synthesis_Workflow Start Substituted Pyrrole Precursor Step1 Cyclization Reaction (e.g., with a triazine precursor) Start->Step1 Core Pyrrolo[2,1-f][1,2,4]triazine Core Step1->Core

General workflow for the synthesis of the pyrrolotriazine core.
Key Synthetic Step: Ether Linkage Formation

A crucial step in the synthesis of Brivanib is the formation of the ether linkage between the fluorinated indole and the pyrrolotriazine core. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 4-Chloro-5-methyl-6-((R)-2-(tert-butyldimethylsilyloxy)propoxy)pyrrolo[2,1-f][2][7][8]triazine (1.0 equiv)

  • 4-Fluoro-2-methyl-1H-indole (1.2 equiv)

  • Potassium tert-butoxide (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 4-fluoro-2-methyl-1H-indole in anhydrous DMF at room temperature, add potassium tert-butoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-chloro-5-methyl-6-((R)-2-(tert-butyldimethylsilyloxy)propoxy)pyrrolo[2,1-f][2][7][8]triazine in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether-linked product.

  • Subsequent deprotection of the silyl ether yields Brivanib.

Conclusion

The successful development of Brivanib highlights the significant potential of utilizing fluorinated indole scaffolds, such as derivatives of this compound, in the design of potent and selective kinase inhibitors. The synthetic protocols and biological data presented here provide a valuable resource for researchers in the field of drug discovery and development, offering a foundation for the exploration of novel kinase inhibitors based on this versatile chemical scaffold.

References

Application of 6-fluoro-5-methyl-1H-indole in Organic Electronics: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of late 2025, the direct application of 6-fluoro-5-methyl-1H-indole in published organic electronic device literature is limited. The following application notes and protocols are based on the established potential of functionalized indole derivatives in organic electronics and serve as a prospective guide for researchers. The experimental procedures are generalized from methodologies used for similar compounds.

Introduction

Indole derivatives are a promising class of heterocyclic compounds for applications in organic electronics. Their electron-rich aromatic structure makes them excellent candidates for hole-transporting materials in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). The indole moiety is planar and can facilitate π-π stacking, which is crucial for efficient charge transport in organic semiconductor films.[1]

The strategic functionalization of the indole core with electron-withdrawing groups, such as fluorine, and electron-donating groups, like methyl, allows for the fine-tuning of its electronic and photophysical properties. The introduction of a fluorine atom can lower the HOMO and LUMO energy levels, potentially improving air stability and facilitating electron injection. The methyl group, on the other hand, can enhance solubility and influence molecular packing. Therefore, this compound represents a scaffold with significant potential for the development of novel organic electronic materials.

Potential Applications and Target Properties

Derivatives of this compound can be envisioned as key components in various organic electronic devices:

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, where high charge carrier mobility and a good on/off ratio are desired. Indole-based materials have shown potential as efficient semiconductors in OFETs.[1]

  • Organic Light-Emitting Diodes (OLEDs): As a hole-transporting layer (HTL) or as part of a host material for the emissive layer, requiring good thermal stability and appropriate energy level alignment with other device layers. While less common than in OFETs, modified indole structures have found applications in OLEDs.[1]

  • Organic Solar Cells (OSCs): As a donor material or as a component in the hole-transport layer, where a broad absorption spectrum and efficient charge transfer are critical. Indole-based compounds are utilized as hole transport layers in various solar cells.[1]

The performance of devices incorporating derivatives of this compound would be highly dependent on the specific molecular design and the resulting solid-state properties. Below is a table summarizing typical performance ranges for various indole derivatives in organic electronic applications to provide a benchmark for future research.

Device TypeMaterial ClassTypical Hole Mobility (cm²/Vs)External Quantum Efficiency (EQE, %)Power Conversion Efficiency (PCE, %)
OFET Fused Indole Derivatives0.1 - 2.0N/AN/A
OLED Indole-based HostsN/A5 - 15N/A
OSC Indole-based DonorsN/AN/A4 - 8

This table presents typical data for various indole derivatives and should be considered as a general reference, not as reported data for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical this compound derivative and its integration into an OFET device.

Protocol 1: Synthesis of a Hypothetical Donor-Acceptor Molecule based on this compound

This protocol describes a hypothetical synthesis of a donor-acceptor type molecule where the this compound acts as the donor unit, coupled with a generic acceptor moiety via a Suzuki coupling reaction.

Materials:

  • N-protected 2-bromo-6-fluoro-5-methyl-1H-indole

  • Acceptor-boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, THF, water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the N-protected 2-bromo-6-fluoro-5-methyl-1H-indole (1 equivalent) and the acceptor-boronic acid or ester (1.1 equivalents) in the chosen solvent system.

  • Degassing: Degas the solution by bubbling with an inert gas for 20-30 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired donor-acceptor molecule.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the general steps for fabricating and testing an OFET using a synthesized this compound derivative as the active layer.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Synthesized this compound derivative

  • Organic solvent for deposition (e.g., chloroform, chlorobenzene)

  • Gold (for source and drain electrodes)

  • Substrate cleaning solvents (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the crystallinity of the organic semiconductor film.

  • Active Layer Deposition: Dissolve the synthesized indole derivative in a suitable organic solvent. Deposit the solution onto the substrate using spin-coating to form a thin film. Anneal the film at an optimized temperature to improve molecular ordering.

  • Electrode Deposition: Deposit the gold source and drain electrodes on top of the organic semiconductor film through a shadow mask by thermal evaporation in a high-vacuum chamber.

  • Device Characterization: Characterize the electrical performance of the OFET in a nitrogen-filled glovebox or in a vacuum probe station using a semiconductor parameter analyzer. Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Visualizations

The following diagrams illustrate the conceptual workflows described in the protocols.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_processing Processing cluster_product Final Product Indole N-protected 2-bromo- This compound Reaction Pd Catalyst, Base Inert Atmosphere, Heat Indole->Reaction Acceptor Acceptor-boronic acid Acceptor->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Donor-Acceptor Molecule Purification->Product

Hypothetical synthesis workflow for a donor-acceptor molecule.

OFET_Fabrication_Workflow Start Start: Si/SiO₂ Substrate Cleaning Substrate Cleaning (Acetone, Isopropanol) Start->Cleaning Surface_Treatment Surface Treatment (Optional) (e.g., OTS) Cleaning->Surface_Treatment Active_Layer Active Layer Deposition (Spin-coating of Indole Derivative) Surface_Treatment->Active_Layer Annealing Thermal Annealing Active_Layer->Annealing Electrode_Deposition Electrode Deposition (Au Source/Drain) Annealing->Electrode_Deposition Characterization Device Characterization Electrode_Deposition->Characterization

General workflow for OFET fabrication.

Conclusion and Future Outlook

While direct experimental data for this compound in organic electronics is not yet prevalent, the foundational principles of molecular engineering in this field strongly suggest its potential. The combination of the electron-rich indole core with the strategic placement of fluoro and methyl substituents provides a compelling case for its investigation. Future research should focus on the synthesis of various derivatives of this compound and a thorough characterization of their photophysical, electrochemical, and charge-transport properties. Such studies will be crucial in determining the viability of this molecular scaffold for high-performance organic electronic devices. The protocols and conceptual frameworks provided here offer a starting point for researchers and scientists to explore the untapped potential of this promising indole derivative.

References

Application Notes and Protocols for the Functionalization of the 6-Fluoro-5-methyl-1H-indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common functionalization reactions for the 6-fluoro-5-methyl-1H-indole nucleus, a key scaffold in medicinal chemistry. The unique substitution pattern of this indole derivative, featuring both an electron-withdrawing fluorine atom and an electron-donating methyl group, offers a valuable platform for the synthesis of diverse bioactive molecules. The protocols and data presented herein serve as a practical guide for the synthesis of various derivatives for applications in drug discovery and development. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, making this scaffold particularly interesting for therapeutic applications.[1]

N-Alkylation

The introduction of substituents at the N1 position of the indole ring is a common strategy to modulate the pharmacological properties of indole-based compounds. A standard and effective method for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, followed by the addition of an alkylating agent.

Experimental Protocol: General Procedure for N-Alkylation

This protocol is adapted from established methods for the N-alkylation of substituted indoles.[2]

  • Materials:

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).

    • Dissolve the starting material in anhydrous DMF or THF (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice-water bath.

    • Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve.

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

    • Add the desired alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[2]

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: N-Alkylation of Substituted Indoles

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl IodideNaHDMF2-12>90 (expected)
2Ethyl BromideNaHDMF4-16>85 (expected)
3Benzyl BromideNaHDMF12-24>80 (expected)

Note: Yields are estimated based on typical N-alkylation reactions of similar indole derivatives and are highly substrate-dependent.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow reagents This compound + Alkyl Halide reaction_setup 1. Dissolve in anhydrous DMF/THF 2. Cool to 0 °C 3. Add NaH portion-wise reagents->reaction_setup Initial Setup reaction Stir at RT (2-24 h) reaction_setup->reaction Reaction workup 1. Quench with aq. NH4Cl 2. Extract with Ethyl Acetate 3. Wash with Brine reaction->workup Workup purification Column Chromatography workup->purification Purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound.

C3-Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction typically proceeds with high regioselectivity at the C3 position.[3][4] The Vilsmeier reagent is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: C3-Formylation

  • Materials:

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Saturated sodium bicarbonate solution

    • Ice

    • Ethyl acetate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3 equivalents) and cool it to 0 °C in an ice-salt bath.

    • Add POCl₃ (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

    • Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound-3-carbaldehyde.

Data Presentation: Vilsmeier-Haack Formylation of Indoles

EntrySubstrateReagentsTemperature (°C)Time (h)Yield (%)
1IndolePOCl₃, DMF40-502-4>85 (typical)
25-MethoxyindolePOCl₃, DMF35-452-3>90 (typical)
3This compoundPOCl₃, DMF40-502-480-90 (expected)

Note: Yields are based on general Vilsmeier-Haack reactions of indoles and are expected to be high for the target substrate due to its electron-rich nature.

Signaling Pathway for Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Indole This compound Iminium_ion Iminium Ion Intermediate Indole->Iminium_ion Electrophilic Attack at C3 Aldehyde This compound-3-carbaldehyde Iminium_ion->Aldehyde Hydrolysis Friedel_Crafts Indole This compound Intermediate Sigma Complex Indole->Intermediate Nucleophilic Attack Acyl_Halide Acyl Halide/Anhydride Acylium_Ion Acylium Ion (Electrophile) Acyl_Halide->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Acylium_Ion->Intermediate Product 3-Acyl-6-fluoro-5-methyl-1H-indole Intermediate->Product Deprotonation Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Indole-X ArX->OxAdd ArBOH2 Ar'B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal

References

Application Notes: High-Throughput Screening of 6-fluoro-5-methyl-1H-indole for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making fluorinated indoles attractive for drug discovery.[2] 6-fluoro-5-methyl-1H-indole is a versatile precursor for the synthesis of novel therapeutics, particularly kinase inhibitors.[1][2] Protein kinases are a critical class of enzymes often dysregulated in diseases such as cancer, making them prime targets for high-throughput screening (HTS) campaigns.[3]

These application notes provide a detailed protocol for a representative high-throughput screening assay to identify potential inhibitors of a target protein kinase using a library of compounds based on the this compound scaffold. The described assay is a luminescent kinase activity assay that measures the amount of ADP produced in the kinase reaction.

Principle of the Assay

The Kinase-Glo® assay is a homogeneous, luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to ATP consumption by the kinase and therefore higher kinase activity. Conversely, inhibition of the kinase results in less ATP consumption and a higher luminescent signal. The amount of ADP produced is directly proportional to the kinase activity.

Targeted Signaling Pathway: RAF-MEK-ERK (MAPK) Cascade

The RAF-MEK-ERK (MAPK) signaling pathway is a key cascade that regulates cellular processes like proliferation, differentiation, and survival.[4] Dysregulation of this pathway is a common feature in many cancers, often driven by mutations in kinases such as BRAF. Therefore, inhibitors of kinases within this pathway are of significant therapeutic interest.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (Target for 6-fluoro- 5-methyl-1H-indole derivatives) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Indole This compound Derivative Indole->RAF

Figure 1: Simplified RAF-MEK-ERK signaling pathway with the potential point of inhibition.

Experimental Protocols

Primary High-Throughput Screening (HTS)

Objective: To identify "hit" compounds from a library of this compound derivatives that inhibit the target kinase.

Materials:

  • Target Kinase (e.g., BRAF V600E)

  • Kinase Substrate (e.g., inactive MEK1)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Compound library of this compound derivatives dissolved in DMSO

  • 384-well white, opaque assay plates

  • Positive control (e.g., a known BRAF inhibitor like Vemurafenib)

  • Negative control (DMSO vehicle)

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates to achieve a final screening concentration of 10 µM. Also, plate positive and negative controls.

  • Kinase/Substrate Addition: Dispense 2.5 µL of a 2x kinase/substrate solution in reaction buffer into each well.

  • Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a 2x ATP solution to each well. The final reaction volume will be 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[4]

  • Signal Generation: Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[4]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Secondary Assay: Dose-Response and IC50 Determination

Objective: To confirm the activity of "hit" compounds and determine their potency (IC50 value).

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

  • Compound Plating: Transfer 50 nL of each compound dilution into the wells of a 384-well plate.

  • Assay Performance: Follow steps 2-7 from the primary HTS protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

HTS_Workflow Start Start Compound_Plating Compound Plating (50 nL) - Library Compounds (10 µM final) - Controls (Vemurafenib, DMSO) Start->Compound_Plating Kinase_Substrate Add Kinase/Substrate Solution (2.5 µL) Compound_Plating->Kinase_Substrate ATP_Addition Initiate Reaction with ATP (2.5 µL) Kinase_Substrate->ATP_Addition Incubation1 Incubate at RT for 60 min ATP_Addition->Incubation1 Kinase_Glo Add Kinase-Glo® Reagent (5 µL) Incubation1->Kinase_Glo Incubation2 Incubate at RT for 10 min Kinase_Glo->Incubation2 Read_Plate Measure Luminescence Incubation2->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis Hit_Identification Identify Hits Data_Analysis->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds End End Hit_Identification->End Inactive Compounds Dose_Response->End

Figure 2: High-throughput screening workflow for kinase inhibitor identification.

Data Presentation

The following table represents hypothetical data from a dose-response experiment for two "hit" compounds derived from the this compound scaffold, tested against the BRAF V600E kinase.

Compound IDScaffoldTarget KinaseAssay TypeIC50 (nM)
FMI-001This compound derivativeBRAF V600ELuminescence85
FMI-002This compound derivativeBRAF V600ELuminescence150
VemurafenibPositive ControlBRAF V600ELuminescence31

Table 1: Hypothetical IC50 values for lead compounds against BRAF V600E.

Conclusion

The protocols and data presented here outline a robust framework for conducting a high-throughput screening campaign to identify and characterize novel kinase inhibitors based on the this compound scaffold. The luminescent-based assay is highly amenable to automation and provides a sensitive and reliable method for identifying potent inhibitors. The hypothetical data demonstrates the potential for discovering compounds with significant inhibitory activity, which can then be further optimized in medicinal chemistry programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-fluoro-5-methyl-1H-indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent and versatile methods for synthesizing this compound are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The choice between these routes often depends on the availability of starting materials, scalability, and desired purity.[1]

Q2: How do the fluorine and methyl substituents influence the synthesis?

A2: The fluorine at the 6-position is an electron-withdrawing group, which can impact the electronic properties of the starting materials and intermediates.[2] The methyl group at the 5-position is electron-donating. The interplay of these electronic effects can influence reaction rates and the potential for side reactions. In the Fischer indole synthesis, electron-donating groups on the phenylhydrazine ring are generally favorable for the key[3][3]-sigmatropic rearrangement, potentially accelerating the reaction.[2]

Q3: My Fischer indole synthesis is giving a low yield. What are the common causes?

A3: Low yields in the Fischer indole synthesis can stem from several factors:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) are critical and often require empirical optimization.[4]

  • Reaction Temperature and Time: The reaction often requires elevated temperatures, but excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials or the final indole product.[1]

  • Purity of Starting Materials: Impurities in the (4-fluoro-5-methylphenyl)hydrazine or the ketone/aldehyde can lead to unwanted side reactions.

  • Side Reactions: The acidic conditions can promote side reactions such as N-N bond cleavage or polymerization.[5]

Q4: I'm observing multiple spots on my TLC after the Fischer indole synthesis. What could they be?

A4: Besides the desired product and unreacted starting materials, common byproducts in the Fischer indole synthesis include regioisomers (if an unsymmetrical ketone is used), products from N-N bond cleavage, and polymers or tars resulting from decomposition under harsh acidic conditions.[5]

Q5: What are the key challenges in the Leimgruber-Batcho synthesis of this indole?

A5: The main challenges in the Leimgruber-Batcho synthesis include:

  • Enamine Formation: This step often requires heating with N,N-dimethylformamide dimethyl acetal (DMF-DMA), and incomplete reaction can be an issue.[6]

  • Reductive Cyclization: The choice of reducing agent (e.g., Pd/C with H₂, Fe in acetic acid) and reaction conditions are crucial for achieving high yields. Over-reduction or other side reactions can occur.[1]

  • Availability of Starting Material: The synthesis relies on the availability of the corresponding ortho-nitrotoluene, in this case, 4-fluoro-5-methyl-2-nitrotoluene.

Q6: How can I improve the purification of my crude this compound?

A6: Purification of indole derivatives can be challenging. Column chromatography on silica gel is a common method. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. Recrystallization from a suitable solvent or solvent mixture can also be effective for obtaining a high-purity product, though it may result in lower recovery.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Indole Synthesis
Possible Cause Troubleshooting Steps
Inappropriate Acid Catalyst or Concentration Screen different Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the most promising catalyst in small-scale trials.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Start at a lower temperature (e.g., 80°C) and gradually increase it, monitoring the reaction by TLC to find the optimal balance between reaction rate and decomposition.
Impure Phenylhydrazone Ensure the (4-fluoro-5-methylphenyl)hydrazine is pure. If it has been stored for a long time, consider purification by recrystallization.
Decomposition of Starting Material or Product Use milder reaction conditions if possible. Consider a two-step procedure where the hydrazone is first formed and isolated before the acid-catalyzed cyclization.
N-N Bond Cleavage This is more likely with strongly electron-donating groups.[5] While the 5-methyl group is donating, this may be less of an issue. If suspected, try using a Lewis acid catalyst instead of a Brønsted acid.
Issue 2: Low Yield in Leimgruber-Batcho Synthesis
Possible Cause Troubleshooting Steps
Incomplete Enamine Formation Ensure the reaction with DMF-DMA goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. The use of microwave irradiation has been shown to improve yields and reduce reaction times in some cases.
Inefficient Reductive Cyclization The choice of reducing agent is critical. Catalytic hydrogenation (e.g., Pd/C, H₂) is often clean and efficient.[1] Reduction with iron in acetic acid is a common alternative.[7] Ensure the catalyst is active and the reaction is run to completion.
Side Reactions During Reduction Over-reduction of the enamine double bond can occur. Optimizing the reaction time and temperature can help minimize this.
Purity of the ortho-Nitrotoluene Use high-purity 4-fluoro-5-methyl-2-nitrotoluene to avoid side reactions.

Data Presentation

The following table summarizes yield data for the synthesis of this compound and structurally related analogs using different synthetic routes and conditions.

Product Synthetic Route Key Reagents & Conditions Yield (%) Reference
6-chloro-5-fluoroindoleLeimgruber-Batcho1. N,N-dimethylformamide di-isopropyl acetal, DMF, 100°C, 3h. 2. Fe powder, AcOH, Toluene, 100°C, 2h.72%[7]
6-bromo-5-fluoroindoleLeimgruber-BatchoSame as above, starting from 3-bromo-4-fluoro-6-methylnitrobenzene.73%[7]
6-iodo-5-fluoroindoleLeimgruber-BatchoSame as above, starting from 4-fluoro-3-iodo-6-methylnitrobenzene.70%[7]
N-acetyl-6-amino-5-fluoroindoleLeimgruber-BatchoSame as above, starting from N-(2-fluoro-5-methyl-4-nitrophenyl)acetamide.70%[7]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound (Generalized)

This is a generalized protocol and should be optimized for the specific substrate.

Step 1: Hydrazone Formation

  • Dissolve (4-fluoro-5-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.

  • Add the desired ketone or aldehyde (e.g., acetone, 1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration or the reaction mixture can be carried forward directly.

Step 2: Cyclization

  • To the hydrazone from the previous step, add an acid catalyst (e.g., polyphosphoric acid, or a solution of H₂SO₄ in ethanol).

  • Heat the reaction mixture, typically between 80-120°C, for several hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Leimgruber-Batcho Synthesis of this compound (Adapted)

This protocol is adapted from a large-scale synthesis of 6-chloro-5-fluoroindole and can serve as a template.[7]

Step 1: Enamine Formation

  • In a reaction vessel, combine 4-fluoro-5-methyl-2-nitrotoluene (1.0 eq), N,N-dimethylformamide di-isopropyl acetal (2.0 eq), and N,N-dimethylformamide (DMF, ~4 volumes).

  • Heat the mixture to approximately 100°C and stir for 3-4 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step.

Step 2: Reductive Cyclization

  • In a separate reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), and iron powder (~2.3 equivalents).

  • Heat this mixture to 60°C with stirring.

  • Slowly add the enamine solution from Step 1, maintaining the temperature below 80°C.

  • After the addition is complete, heat the mixture to 100°C and stir for 2 hours. Monitor the reaction progress by HPLC.

  • Cool the mixture to room temperature and filter to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by crystallization or column chromatography.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 4-Fluoro-5-methyl- phenylhydrazine hydrazone Hydrazone Formation (Acid Catalyst, RT) start1->hydrazone start2 Aldehyde or Ketone (e.g., Acetone) start2->hydrazone cyclization [3,3]-Sigmatropic Rearrangement & Cyclization (Heat) hydrazone->cyclization elimination Ammonia Elimination cyclization->elimination product 6-Fluoro-5-methyl- 1H-indole elimination->product

Caption: Fischer Indole Synthesis Workflow.

Leimgruber_Batcho_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 4-Fluoro-5-methyl- 2-nitrotoluene enamine Enamine Formation (Heat) start1->enamine start2 DMF-DMA start2->enamine reduction Reductive Cyclization (e.g., Fe/AcOH) enamine->reduction product 6-Fluoro-5-methyl- 1H-indole reduction->product

Caption: Leimgruber-Batcho Synthesis Workflow.

Troubleshooting_Low_Yield cluster_fischer Fischer Synthesis cluster_leimgruber Leimgruber-Batcho Synthesis start Low Yield Observed f1 Check Acid Catalyst (Type & Concentration) start->f1 lb1 Ensure Complete Enamine Formation start->lb1 f2 Optimize Temperature & Time f1->f2 f3 Verify Purity of Starting Materials f2->f3 f4 Consider Milder Conditions f3->f4 lb2 Optimize Reduction (Catalyst & Conditions) lb1->lb2 lb3 Monitor for Side Reactions lb2->lb3

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Synthesis of 6-Fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 6-fluoro-5-methyl-1H-indole. The following information addresses common side reactions and offers guidance on optimizing reaction conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent and versatile methods for the synthesis of this compound are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.[1]

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, 4-fluoro-3-methylphenylhydrazine) with an aldehyde or ketone.[2]

  • Leimgruber-Batcho Indole Synthesis: This route is often favored for industrial-scale synthesis due to its typically high yields and milder reaction conditions. It begins with the formation of an enamine from an o-nitrotoluene derivative (here, 4-fluoro-5-methyl-2-nitrotoluene), followed by reductive cyclization.[3][4]

Q2: During the Fischer Indole Synthesis of this compound, what are the major side reactions to be aware of?

A2: The primary side reactions of concern in the Fischer indole synthesis for this specific target molecule include:

  • Isomer Formation: The cyclization of the (4-fluoro-3-methylphenyl)hydrazone can potentially lead to the formation of the undesired 4-fluoro-5-methyl-1H-indole regioisomer. The directing effects of the fluoro and methyl groups on the aromatic ring influence the regioselectivity of the reaction.[1]

  • Tar and Polymeric Byproducts: The strongly acidic conditions and elevated temperatures often employed in the Fischer synthesis can lead to the degradation of starting materials and intermediates, resulting in the formation of intractable tars and polymers. This can significantly complicate product isolation and reduce yields.

  • Incomplete Cyclization: Insufficient heating or inadequate acid catalysis may result in the incomplete conversion of the phenylhydrazone intermediate, leading to its presence in the crude product.

  • N-N Bond Cleavage: Under certain conditions, particularly with electron-donating groups on the phenylhydrazine, a competing heterolytic cleavage of the N-N bond can occur, leading to various byproducts and a lower yield of the desired indole.

Q3: How can I minimize the formation of the undesired 4-fluoro-5-methyl-1H-indole isomer in the Fischer synthesis?

A3: Controlling the regioselectivity of the Fischer indole synthesis is crucial. The choice of acid catalyst and reaction conditions can influence the ratio of the desired 6-fluoro-5-methyl isomer to the 4-fluoro-5-methyl isomer.

  • Acid Catalyst Selection: Experimenting with a range of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended. PPA is often effective for less reactive substrates.[2] The use of milder acids can sometimes favor one isomer over the other.[5]

  • Reaction Temperature and Time: Careful optimization of the reaction temperature and duration is critical. Higher temperatures can sometimes lead to a loss of selectivity.

Q4: What are the common side reactions in the Leimgruber-Batcho synthesis of this compound?

A4: The main side reaction to monitor in the Leimgruber-Batcho synthesis is over-reduction .

  • Formation of 2-Aminophenylethylamine Derivatives: During the reductive cyclization of the enamine intermediate, the nitro group is reduced to an amine, which then cyclizes. However, under certain conditions, the enamine double bond can also be reduced, leading to the formation of a stable 2-aminophenylethylamine derivative instead of the indole. This byproduct is typically more polar than the desired indole.[1]

Q5: How can I prevent over-reduction in the Leimgruber-Batcho synthesis?

A5: Preventing over-reduction requires careful control of the reduction step.

  • Choice of Reducing Agent: The selection of the reducing agent is critical. While Raney nickel with hydrazine hydrate is commonly used, other reagents like iron powder in acetic acid or sodium dithionite may offer better selectivity and prevent over-reduction.[1][3]

  • Control of Reduction Conditions: Factors such as hydrogen pressure, reaction temperature, and reaction time should be carefully monitored and optimized to favor the formation of the indole over the saturated byproduct.[1]

Troubleshooting Guides

Fischer Indole Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low or No Yield of this compound - Incomplete hydrazone formation.- Inappropriate acid catalyst or concentration.- Reaction temperature too low or too high.- Degradation of starting materials or product.- Ensure complete formation of the (4-fluoro-3-methylphenyl)hydrazone before cyclization, monitoring by TLC.- Screen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄).- Optimize the reaction temperature; start with milder conditions and gradually increase if necessary.- Minimize reaction time to prevent degradation.
Formation of Regioisomers (4-fluoro-5-methyl-1H-indole) - Lack of regioselectivity in the cyclization step. The electronic effects of the fluoro and methyl groups influence the direction of ring closure.- Experiment with different acid catalysts, as their nature can influence the isomer ratio.- Modify the reaction solvent and temperature to find optimal conditions for regioselectivity.
Presence of Tarry or Polymeric Byproducts - Harsh reaction conditions (strong acid, high temperature).- Use a milder acid catalyst or a lower concentration of the acid.- Lower the reaction temperature and extend the reaction time if necessary.- Consider microwave-assisted synthesis for more controlled and rapid heating.
Leimgruber-Batcho Indole Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete enamine formation.- Inefficient reduction of the nitro group.- Suboptimal conditions for cyclization.- Ensure complete formation of the enamine from 4-fluoro-5-methyl-2-nitrotoluene and DMF-DMA by monitoring with TLC.- Screen different reducing agents (e.g., Raney Ni/H₂NNH₂, Fe/acetic acid, SnCl₂).- Optimize the temperature and pressure (for catalytic hydrogenation) during the reduction/cyclization step.
Formation of a Polar Byproduct - Over-reduction of the enamine intermediate, leading to the corresponding 2-aminophenylethylamine derivative.- Choose a milder reducing agent or modify the reaction conditions (lower temperature, shorter reaction time).- The basic nature of the byproduct allows for its removal through an acidic wash during the workup.[1]

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound

Step 1: Hydrazone Formation

  • Dissolve 4-fluoro-3-methylphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add acetone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

  • The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.

Step 2: Cyclization

  • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

  • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

General Protocol for Leimgruber-Batcho Synthesis of this compound

Step 1: Enamine Formation

  • In a round-bottom flask, combine 4-fluoro-5-methyl-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq), and pyrrolidine (1.5 eq) in a suitable solvent like DMF.[1]

  • Heat the mixture to reflux (approximately 100-120°C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine can be used directly in the next step or isolated by removing the solvent under reduced pressure.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or acetic acid.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (e.g., 50 psi in a Parr apparatus).

    • Chemical Reduction: Iron powder in acetic acid, heated to around 100°C for 1-2 hours.[6]

  • After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst or iron residues.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table presents data for the synthesis of a closely related analog, 6-chloro-5-fluoroindole, via a modified Leimgruber-Batcho synthesis, which can serve as a reference for optimizing the synthesis of this compound.[6]

Starting MaterialReagentsSolventYield (%)
3-chloro-4-fluoro-6-methylnitrobenzene1. N,N-dimethylformamide di-isopropyl acetal, DMF2. Iron powder, Acetic Acid, TolueneDMF, Toluene, Acetic Acid72
3-bromo-4-fluoro-6-methylnitrobenzene1. N,N-dimethylformamide di-isopropyl acetal, DMF2. Iron powder, Acetic Acid, TolueneDMF, Toluene, Acetic Acid73

Visualizing Workflows and Logic

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials start1 4-Fluoro-3-methylphenylhydrazine hydrazone Hydrazone Formation start1->hydrazone start2 Ketone/Aldehyde start2->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization workup Workup & Purification cyclization->workup side_product Regioisomer / Tar cyclization->side_product product This compound workup->product

Caption: Workflow for the Fischer Indole Synthesis.

Leimgruber_Batcho_Synthesis_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Polar Byproduct cause1 Incomplete Enamine Formation issue->cause1 cause2 Over-reduction of Enamine issue->cause2 cause3 Inefficient Cyclization issue->cause3 solution1 Monitor enamine formation by TLC cause1->solution1 solution2 Optimize reducing agent (e.g., Fe/AcOH) cause2->solution2 solution3 Control reduction conditions (T, t) cause2->solution3 solution4 Acidic wash to remove basic byproduct cause2->solution4 for byproduct removal cause3->solution2

References

Technical Support Center: Overcoming Poor Solubility of 6-Fluoro-5-methyl-1H-indole in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 6-fluoro-5-methyl-1H-indole during experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my bioassays with this compound. Could this be related to its solubility?

A1: Yes, inconsistent results are a common symptom of poor compound solubility. Many indole derivatives exhibit low aqueous solubility, which can lead to several issues in bioassays.[1] If this compound is not fully dissolved, its actual concentration in the assay will be lower and more variable than intended. This can manifest as poor reproducibility, dose-response curves that are not consistent, or a complete loss of activity. Precipitation of the compound, which may not be visible to the naked eye, can also interfere with assay readings, particularly in fluorescence-based assays.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For poorly soluble compounds like many indole derivatives, it is advisable to prepare a high-concentration stock solution in an appropriate organic solvent.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its strong solubilizing power.[1][2] It is crucial to use high-purity, anhydrous DMSO, as water content can impact the stability of the compound.[1] Other organic solvents such as ethanol, methanol, or acetone may also be suitable, depending on the specific experimental requirements and the tolerance of the assay system to these solvents.[2][3]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue when diluting a compound from an organic solvent into an aqueous buffer. The final concentration of the organic solvent should be kept as low as possible to avoid both solvent-induced toxicity and compound precipitation.[1] For cell-based assays, the final DMSO concentration should typically be below 0.5%.[1] If precipitation still occurs, consider the following strategies:

  • Use of Co-solvents: Employing a co-solvent system can enhance solubility.[2] For instance, a mixture of solvents might maintain the compound in solution more effectively than a single solvent.

  • pH Adjustment: The solubility of indole derivatives can be pH-dependent.[1] Adjusting the pH of the assay buffer may improve the solubility of this compound, especially if it has ionizable functional groups.[1][4]

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[2][5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][6]

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, gentle sonication can be a useful technique to aid in the dissolution of your compound when preparing the stock solution.[1] It provides energy to break up compound aggregates and facilitate solvation. However, it is important to use sonication judiciously, as excessive or high-energy sonication can potentially degrade the compound.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Inconsistent assay results or poor dose-response curves.Compound precipitation due to poor aqueous solubility.1. Prepare a high-concentration stock in DMSO. 2. Keep the final DMSO concentration low (<0.5%). 3. Explore the use of co-solvents, pH adjustment, surfactants, or cyclodextrins.
Visible precipitate in the well plate after adding the compound.Exceeding the solubility limit of the compound in the assay buffer.1. Lower the final concentration of the compound in the assay. 2. Optimize the solubilization strategy using the methods mentioned above. 3. Before adding to the assay, centrifuge the diluted compound to remove any pre-existing aggregates.[1]
The compound appears to be unstable in the assay medium over time.Degradation of the compound.1. Ensure the pH of the assay buffer is stable.[1] 2. If possible, reduce the incubation time of the assay.[1] 3. Investigate the stability of the compound in the chosen solvent and buffer system.
Interference with fluorescence-based assay signals.Intrinsic fluorescence of the indole scaffold.1. Run a control experiment with the compound in the assay buffer without any biological components to measure its background fluorescence.[1] 2. If interference is confirmed, consider using a different detection method if possible.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, gently sonicate the solution in a water bath for short intervals until the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubilization using a Surfactant (e.g., Polysorbate 80)
  • Prepare a stock solution of the surfactant (e.g., 10% w/v Polysorbate 80) in the desired aqueous assay buffer.

  • Prepare a dilution of your this compound DMSO stock solution in the surfactant-containing buffer.

  • Vortex the mixture and allow it to equilibrate, potentially with gentle agitation, for a period of time (e.g., 30 minutes to several hours) at room temperature.

  • Visually inspect for any precipitation before use in the assay. It is crucial to run a vehicle control with the surfactant alone to assess any effects on the assay.

Protocol 3: Solubilization using a Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
  • Prepare a solution of the cyclodextrin (e.g., 40% w/v HP-β-CD) in the aqueous assay buffer.

  • Add the this compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.

  • Place the mixture on a shaker or rotator and agitate at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.[6]

  • After equilibration, centrifuge the mixture at high speed to pellet any undissolved compound.[6]

  • The supernatant, containing the solubilized compound-cyclodextrin complex, can then be used in the assay. The concentration of the solubilized compound should be analytically determined (e.g., by HPLC-UV).[6] A vehicle control with the cyclodextrin solution is essential.

Visualization

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Poorly Soluble This compound prep_stock Prepare High Concentration Stock in DMSO start->prep_stock dilute Dilute Stock in Aqueous Buffer prep_stock->dilute check_sol Is Compound Soluble? dilute->check_sol optimize_dmso Optimize Final DMSO Concentration (<0.5%) check_sol->optimize_dmso No proceed Proceed with Assay check_sol->proceed Yes still_insoluble Still Insoluble? optimize_dmso->still_insoluble ph_adjust Adjust Buffer pH still_insoluble->ph_adjust Yes use_surfactant Use Surfactant (e.g., Polysorbate 80) still_insoluble->use_surfactant Yes use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) still_insoluble->use_cyclodextrin Yes advanced Advanced Formulation (e.g., Nanosuspensions) still_insoluble->advanced Yes still_insoluble->proceed No validate Validate Vehicle Control in Assay ph_adjust->validate use_surfactant->validate use_cyclodextrin->validate advanced->validate validate->proceed

References

Stability issues of 6-fluoro-5-methyl-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-fluoro-5-methyl-1H-indole under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction involving this compound under acidic conditions is showing multiple unexpected spots on TLC/LC-MS. What could be happening?

A1: The appearance of multiple unexpected spots likely indicates degradation of the indole ring. Under acidic conditions, the indole nucleus is susceptible to protonation, which can initiate a cascade of reactions leading to dimerization, polymerization, or the formation of various degradation products. Indoles can undergo acid-catalyzed reactions that may lead to the formation of various byproducts.

Troubleshooting Steps:

  • Re-evaluate Acid Strength and Concentration: Strong acids (e.g., concentrated HCl, H₂SO₄, TFA) can promote rapid degradation. Consider using a weaker acid or a lower concentration.

  • Control the Temperature: Increased temperature can accelerate degradation. Run your reaction at a lower temperature (e.g., 0 °C or room temperature) if the protocol allows.

  • Minimize Reaction Time: Prolonged exposure to acidic conditions can lead to more significant degradation. Monitor the reaction closely and quench it as soon as the desired transformation is complete.

  • Degas Solvents: The presence of oxygen can sometimes contribute to oxidative degradation pathways, which may be exacerbated by acidic conditions. Using degassed solvents might mitigate this.

Q2: I am observing a significant loss of my starting material, this compound, even with minimal product formation. Why is this happening?

A2: This issue often points towards the instability of the compound under the specific acidic conditions used. While fluorination can enhance metabolic stability, it doesn't always guarantee stability in strong chemical environments.[1][2] Strong acids are generally considered incompatible with similar fluorinated indole compounds.[3]

Troubleshooting Steps:

  • Perform a Stability Study: Before running your reaction, test the stability of this compound in your chosen acidic medium without other reactants. This will help you quantify the rate of degradation.

  • pH Adjustment: If possible for your reaction, use a buffered solution to maintain a less aggressive acidic pH.

  • Protecting Groups: Consider if a temporary protecting group on the indole nitrogen could shield the ring from acid-catalyzed degradation.

Q3: What are the potential degradation products of this compound in acid?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, general indole chemistry suggests potential pathways. Under acidic conditions, indoles can dimerize or trimerize. Oxidation, if an oxidant is present or introduced, can lead to the formation of oxindoles and isatins.[4][5][6]

Q4: Is the fluorine atom on the indole ring susceptible to cleavage under acidic conditions?

A4: The carbon-fluorine bond on an aromatic ring is generally very strong and stable.[2] While some fluorinated organic compounds can undergo defluorination under specific conditions, it is less likely for a fluoro-substituted benzene ring in an indole to be cleaved by acid alone without other harsh conditions or specific reagents.[7][8] Instability is more commonly associated with fluoromethyl groups attached to the indole ring.[7][8]

Quantitative Data Summary

The following table summarizes the expected qualitative stability of a typical fluorinated indole under various acidic conditions based on general chemical principles. Note: This is a generalized guide and empirical testing is recommended for specific experimental conditions.

Acid Type Concentration Temperature Expected Stability Potential Observations
Strong (e.g., HCl, H₂SO₄)ConcentratedRoom Temp to ElevatedLowRapid discoloration, multiple degradation products, significant starting material loss.
Strong (e.g., HCl, H₂SO₄)Dilute (e.g., 1M)0 °C to Room TempModerate to LowSlower degradation, fewer byproducts compared to concentrated acid.
Moderate (e.g., Acetic Acid)GlacialRoom Temp to ElevatedModerateGradual discoloration, some degradation over prolonged periods.
Weak (e.g., Acetic Acid)Dilute AqueousRoom TempHighGenerally stable for short to moderate reaction times.

Experimental Protocols

Protocol: Assessing the Stability of this compound under Acidic Conditions via HPLC

Objective: To determine the stability of this compound in a specific acidic solution over time.

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., Acetonitrile or Methanol)

  • The acidic solution to be tested (e.g., 1M HCl in H₂O/Acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in an appropriate HPLC-grade solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Initiate the Stability Study:

    • In a clean vial, add a specific volume of your acidic test solution.

    • At time zero (T=0), add a small, precise volume of your stock solution to the acidic solution to achieve the desired final concentration. Ensure rapid mixing.

  • Time-Point Sampling:

    • Immediately after mixing, withdraw an aliquot, quench it by diluting it in a neutralizing buffer or the initial mobile phase, and place it in an autosampler vial. This is your T=0 sample.

    • Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).

  • HPLC Analysis:

    • Analyze all samples by HPLC. Use a method that provides good separation of the parent compound from any potential degradation products.

    • Monitor the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound against time to visualize the degradation profile.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution of Compound init_study Initiate Study: Add Stock to Acidic Medium prep_stock->init_study sampling Sample at Time Intervals (T=0, T=1, T=2...) init_study->sampling quench Quench Reaction (Neutralize/Dilute) sampling->quench hplc Analyze by HPLC quench->hplc data_analysis Analyze Data: Plot % Remaining vs. Time hplc->data_analysis cluster_pathway Potential Acid-Catalyzed Degradation Pathway indole This compound protonated Protonated Indole (Indoleninium Ion) indole->protonated + H⁺ dimer Dimerization/ Polymerization Products protonated->dimer + Indole hydrolysis Hydrolysis/Oxidation Products (e.g., Oxindole) protonated->hydrolysis + H₂O / [O]

References

Technical Support Center: Optimizing Derivatization of 6-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of 6-fluoro-5-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the this compound core?

The indole ring has multiple reactive sites. The most common positions for electrophilic substitution are the N1-position of the pyrrole ring and the C3-position, which is significantly more nucleophilic than the other carbon atoms.[1][2] The choice between N- or C-derivatization often depends on the reaction conditions, particularly the base and solvent used.[3][4]

Q2: How does the fluorine substituent at the C6-position affect reactivity?

Fluorine is a strongly electron-withdrawing group, which can decrease the nucleophilicity of the entire indole ring system compared to its non-fluorinated counterpart.[5] This can make some reactions, particularly electrophilic substitutions, more challenging and may require more forcing conditions (e.g., stronger bases, higher temperatures) to achieve good yields.[4][5]

Q3: What are the key considerations for achieving selective N-alkylation over C3-alkylation?

Achieving high N-selectivity is a common challenge in indole chemistry. Key factors include:

  • Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF helps to generate the indolate anion, which favors N-alkylation.[3][4]

  • Ionicity: Conditions that favor a more "ionic" character for the indolyl anion (e.g., sodium or potassium salts in polar solvents) tend to promote N-alkylation.[1]

  • Protecting Groups: While not always necessary, blocking the C3 position can prevent C3-alkylation entirely.[3][6]

  • Catalyst Systems: Certain catalytic systems, for instance, those using copper-hydride, can control regioselectivity through the choice of ligands.[3]

Q4: What are the best methods for purifying my final this compound derivative?

Purification of indole derivatives can be challenging due to the presence of closely related impurities.[7] The most common and effective methods are:

  • Column Chromatography: This is a widely used technique. The choice of the solvent system (eluent) is critical for good separation.[7][8] Monitoring fractions with a UV lamp is effective as most indoles are UV-active.[8]

  • Recrystallization: This method can yield highly pure products but may result in lower recovery.[7][9] It is often a good final purification step after chromatography.

  • Staining for TLC: For visualization on TLC plates, beyond a UV lamp, specific stains like Ehrlich's reagent (p-dimethylaminobenzaldehyde) can be very effective, typically producing blue or purple spots for indoles.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction yield is extremely low or I'm not getting any product. What are the potential causes and how can I fix this?

A: This is a common problem that can often be solved by systematically reviewing your experimental setup and conditions.[10]

Potential Causes & Solutions:

  • Poor Reagent Quality: The purity of your starting indole, reagents, and solvents is critical.[3][10] Water or other protic impurities can quench strong bases (like NaH) and the reactive indolate anion.[3]

    • Solution: Ensure you are using anhydrous solvents and high-purity reagents. Flame-dry glassware before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Incomplete Deprotonation (for N-alkylation/acylation): The indole N-H must be fully deprotonated to form the reactive nucleophile.

    • Solution: Use a sufficient excess of a strong base (e.g., 1.1-1.5 equivalents of NaH).[3] You may need to increase the reaction temperature or allow more time for the deprotonation step to complete.[3]

  • Sub-optimal Reaction Conditions: The temperature or reaction time may not be suitable.

    • Solution: Systematically vary the temperature. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent degradation.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[3][10]

  • Substrate Deactivation: The electron-withdrawing fluorine on the this compound ring can make it less reactive.[4][5]

    • Solution: More forcing conditions may be required, such as higher temperatures, a stronger base, or a more reactive electrophile (e.g., using an alkyl iodide instead of a bromide).[4]

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok purify Purify Reagents / Use Anhydrous Solvents reagents_ok->purify No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes purify->check_reagents deprotonation Incomplete Deprotonation? check_conditions->deprotonation increase_base Increase Base Stoichiometry or Use Stronger Base deprotonation->increase_base Yes temp_time Incorrect Temp/Time? deprotonation->temp_time No increase_base->check_conditions optimize_temp Systematically Vary Temperature & Monitor by TLC/LC-MS temp_time->optimize_temp Yes degradation Substrate/Product Degradation? temp_time->degradation No optimize_temp->check_conditions milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) degradation->milder_conditions Yes success Yield Improved degradation->success No milder_conditions->check_conditions

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Issue 2: Poor Regioselectivity (N- vs. C3-Alkylation)

Q: My reaction is producing a significant amount of the C3-alkylated isomer instead of the desired N-alkylated product. How can I improve N-selectivity?

A: Competition between N- and C3-alkylation is a classic challenge. Selectivity is highly dependent on the reaction conditions.

Factors Influencing N- vs. C3-Alkylation:

FactorCondition Favoring N-AlkylationCondition Favoring C3-AlkylationRationale
Base Strong bases (NaH, KH, KHMDS)Weaker bases or no baseStrong bases fully deprotonate the N-H, forming the indolate anion which is more likely to react at the nitrogen.[3]
Solvent Polar aprotic (DMF, DMSO)Non-polar (Toluene, Hexane)Polar aprotic solvents solvate the cation, leaving a "freer" indolate anion that reacts preferentially at the N-atom.[3][4]
Counter-ion K+, Na+Mg2+, Li+More ionic bonds (with K+ or Na+) favor N-alkylation. More covalent bonds (with MgBr) favor C3-alkylation.[1]
Temperature Higher TemperaturesLower TemperaturesThe N-alkylated product is often the thermodynamically more stable product, favored at higher temperatures.[3]

Decision Tree for Improving N-Alkylation Selectivity

G start Poor N-Alkylation Selectivity (High C3-Alkylation) check_base What base was used? start->check_base weak_base Weak Base / No Base check_base->weak_base strong_base Strong Base (e.g., NaH) check_base->strong_base use_strong_base Action: Use a strong base like NaH or KH (≥1.1 eq) weak_base->use_strong_base check_solvent What solvent was used? strong_base->check_solvent use_strong_base->check_solvent nonpolar_solvent Non-polar (e.g., Toluene) check_solvent->nonpolar_solvent polar_solvent Polar Aprotic (e.g., THF) check_solvent->polar_solvent use_polar_solvent Action: Switch to a more polar aprotic solvent like DMF nonpolar_solvent->use_polar_solvent check_temp Consider Reaction Temperature polar_solvent->check_temp use_polar_solvent->check_temp increase_temp Action: Increase reaction temperature to favor thermodynamic product (N-alkylation) check_temp->increase_temp success Improved N-Selectivity increase_temp->success

Caption: A decision-making guide for enhancing N-alkylation selectivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a typical N-alkylation using sodium hydride and an alkyl halide.

Workflow Diagram for N-Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification A 1. Dissolve indole in anhydrous DMF under N2 B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise B->C D 4. Stir until H2 evolution ceases C->D E 5. Cool to 0 °C D->E F 6. Add alkylating agent dropwise E->F G 7. Warm to RT and stir F->G H 8. Monitor by TLC/LC-MS G->H I 9. Quench with sat. NH4Cl (aq) H->I J 10. Extract with organic solvent I->J K 11. Wash, dry, and concentrate J->K L 12. Purify by column chromatography K->L

Caption: A standard experimental workflow for the N-alkylation of indoles.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).

  • Dissolve the indole in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in small portions to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution stops.[3]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction can be gently heated (e.g., to 50-80 °C) if necessary to drive it to completion.[4]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C3-Acylation (Vilsmeier-Haack Reaction)

This protocol describes a C3-selective formylation, a common type of acylation.

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. A solid (the Vilsmeier reagent) will form. Stir the mixture at 0 °C for 30-60 minutes.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the indole solution dropwise to the cold Vilsmeier reagent suspension.

  • Allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is basic (~pH 9-11), keeping the temperature low.

  • The product often precipitates. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If the product does not precipitate, extract it with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.

  • The crude product can be further purified by recrystallization or column chromatography.

References

Troubleshooting 6-fluoro-5-methyl-1H-indole purification by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-fluoro-5-methyl-1H-indole and related indole derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A common starting point for the chromatography of indole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] A typical starting ratio to test on a Thin-Layer Chromatography (TLC) plate would be 4:1 (hexane:ethyl acetate).[1] The polarity can then be adjusted to achieve an optimal Rf value of approximately 0.2-0.3 for the desired compound.[1]

Q2: My purified this compound is yellow or brown. What causes this discoloration and how can I fix it?

Indoles are often susceptible to oxidation and degradation, which can lead to the formation of colored impurities.[1] This process can be accelerated by exposure to air, light, and any residual acid from the synthesis.[1] To decolorize the product, you can treat a solution of the crude material with activated charcoal before a final purification step like recrystallization.[1] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent future discoloration.[1]

Q3: How can I visualize this compound on a TLC plate if it is not colored?

Most indole derivatives are UV-active due to their aromatic structure.[2] They will typically appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[2] For more specific visualization, Ehrlich's reagent can be used, which is a highly specific stain for indoles and typically produces blue or purple spots.[2]

Q4: What are the key safety precautions when working with fluoroindole derivatives?

6-Fluoroindole is classified as an irritant.[1] It is crucial to handle it in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhaling any dust and prevent contact with skin and eyes.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Issue 1: Poor separation of the target compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimal.[1]

  • Solution:

    • TLC Optimization: Before running a column, perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to find a solvent mixture that gives your target compound an Rf value of 0.2-0.3, with good separation from all impurities.[1]

    • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate).[1] If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[1]

Issue 2: The compound streaks on the TLC plate and in the column.

  • Possible Cause 1: The compound is interacting too strongly with the acidic nature of the silica gel.[1] Indoles can be slightly basic.

  • Solution 1: Add a small amount of a modifier to your eluent. For indole derivatives, adding 0.1-1% triethylamine (TEA) can help reduce streaking and improve the peak shape by neutralizing acidic sites on the silica.[1]

  • Possible Cause 2: The sample is overloaded on the column.

  • Solution 2: Reduce the amount of crude material loaded onto the column. A general guideline is to load an amount of crude material that is 1-2% of the total weight of the silica gel.[1]

Issue 3: The compound appears to be decomposing on the silica gel.

  • Possible Cause: The acidic nature of standard silica gel is degrading the sensitive indole ring.

  • Solution:

    • 2D TLC Check: Run a 2D TLC to confirm instability. Spot the compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears off the diagonal, the compound is decomposing.[3][4]

    • Deactivate Silica: Neutralize the silica gel by preparing a slurry with the chosen eluent containing 1% triethylamine before packing the column.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[3]

Issue 4: The compound will not elute from the column.

  • Possible Cause 1: The eluent is not polar enough.

  • Solution 1: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If necessary, a small amount of a highly polar solvent like methanol can be added.[2]

  • Possible Cause 2: The compound has decomposed on the column and is irreversibly adsorbed.[3][4]

  • Solution 2: Test the compound's stability on silica using a 2D TLC before running the column.[3][4] If it is unstable, an alternative purification method or stationary phase may be required.

Data Presentation

The following table summarizes typical parameters for the column chromatography of fluoroindole derivatives. These should be used as a starting point and optimized for this compound based on TLC analysis.

Compound TypeStationary PhaseMobile Phase (v/v)Typical Rf Value
Fluoroindole DerivativeSilica GelHexane:Ethyl Acetate (e.g., 4:1 to 1:1)~0.2 - 0.3
Fluoroindole DerivativeSilica GelDichloromethane:Methanol (e.g., 40:1)~0.2 - 0.3
Basic Indole DerivativeSilica GelHexane:Ethyl Acetate + 0.1-1% Triethylamine~0.2 - 0.3

Experimental Protocols

Protocol: Purification of a Fluoroindole Derivative by Silica Gel Column Chromatography

This is a general protocol and should be optimized based on preliminary TLC analysis of the specific crude mixture containing this compound.

1. TLC Analysis for Eluent Selection:

  • Dissolve a small amount of the crude product in a solvent like dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Visualize the spots under UV light (254 nm).

  • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3 and is well-separated from impurities.[1]

2. Column Preparation:

  • Select a glass column of an appropriate size for the amount of crude material.

  • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Prepare a slurry of silica gel in the optimized eluent from the TLC analysis.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[1]

  • Add another thin layer of sand on top of the packed silica gel to protect the surface.[1]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.[1]

  • Carefully apply the sample solution to the top of the silica gel bed with a pipette, ensuring not to disturb the surface.[1]

  • Allow the sample to fully adsorb onto the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to maintain a steady flow rate.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the separation by performing TLC analysis on the collected fractions.[1]

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Visualizations

G Troubleshooting Workflow for Column Chromatography start Problem Identified poor_sep Poor Separation start->poor_sep streaking Streaking start->streaking no_elution No Elution start->no_elution decomposition Decomposition start->decomposition opt_eluent Optimize Eluent via TLC (Target Rf = 0.2-0.3) poor_sep->opt_eluent add_modifier Add Modifier to Eluent (e.g., 0.5% TEA) streaking->add_modifier reduce_load Reduce Sample Load streaking->reduce_load inc_polarity Increase Eluent Polarity no_elution->inc_polarity check_stability Check Stability (2D TLC) no_elution->check_stability If still no elution decomposition->check_stability alt_stationary Use Alternative Stationary Phase (Alumina, Florisil) check_stability->alt_stationary If unstable

Caption: Troubleshooting guide for common column chromatography issues.

G Column Chromatography Experimental Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Eluent) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Sample pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor Fractions (TLC) elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: General workflow for purification by column chromatography.

References

Common impurities in commercially available 6-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 6-fluoro-5-methyl-1H-indole. The information provided will help identify common impurities and address issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound is typically offered at a purity of 97% or higher. However, the actual purity can vary between suppliers and batches. It is always recommended to verify the purity of a new batch via analytical methods such as HPLC or NMR before use in sensitive applications.

Q2: What are the most likely impurities in my sample of this compound?

A2: The most probable impurities are residual starting materials, intermediates, and byproducts from the manufacturing process. The two most common industrial syntheses for indole derivatives are the Leimgruber-Batcho and the Fischer indole syntheses. The potential impurities will differ depending on the synthetic route used.

  • From Leimgruber-Batcho Synthesis:

    • Unreacted Starting Material: 4-fluoro-3-methyl-2-nitrotoluene.

    • Incomplete Cyclization: Residual enamine intermediate, (E)-N,N-dimethyl-2-(4-fluoro-3-methyl-2-nitrophenyl)ethenamine.

    • Over-reduction Byproduct: Formation of a more polar 2-amino-N,N-dimethylethanamine derivative.[1]

  • From Fischer Indole Synthesis:

    • Unreacted Starting Material: (4-fluoro-3-methylphenyl)hydrazine.

    • Isomeric Byproducts: Depending on the carbonyl compound used, isomeric indoles can be formed.

    • Polymeric Materials: Harsh acidic conditions can lead to the formation of tar-like substances.[1]

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A3: An unexpected peak could be one of the process-related impurities mentioned in Q2 or a degradation product. To identify the unknown peak, hyphenated techniques such as LC-MS are highly effective as they provide both retention time and mass-to-charge ratio information, which can help in elucidating the structure of the impurity.[2][3] For a more detailed structural analysis, the impurity can be isolated using preparative HPLC followed by characterization using NMR spectroscopy.[4]

Q4: My reaction yield is consistently low when using this compound. Could impurities be the cause?

A4: Yes, impurities can significantly impact reaction yields. Residual starting materials or byproducts may interfere with catalysts, react with your reagents, or inhibit the desired transformation. It is crucial to use highly pure this compound, especially for sensitive catalytic reactions. Consider purifying the commercially available material if you suspect impurities are affecting your reaction.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Subsequent Reactions
  • Symptom: Formation of unexpected products in reactions where this compound is a starting material.

  • Possible Cause: The presence of reactive impurities in the indole starting material. For instance, residual hydrazine from a Fischer synthesis could react with carbonyl compounds in your reaction mixture.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a high-resolution HPLC or GC-MS analysis of your this compound to identify and quantify any impurities.

    • Purify the Indole: If significant impurities are detected, purify the starting material using column chromatography or recrystallization.

    • Adjust Reaction Conditions: If purification is not feasible, consider adjusting your reaction conditions to minimize the impact of the impurity. For example, a pre-reaction step to quench a specific reactive impurity might be possible.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in reaction outcomes (yield, purity) between different batches of this compound.

  • Possible Cause: Batch-to-batch variation in the impurity profile of the commercially supplied indole.

  • Troubleshooting Steps:

    • Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch and compare the purity and impurity profiles.

    • Standardize Incoming Material: Implement an in-house quality control check for each new batch using a standardized analytical method (e.g., HPLC) to ensure consistency.

    • Supplier Communication: Discuss the inconsistencies with your supplier. They may be able to provide material from a more consistent production run or with a higher purity guarantee.

Quantitative Data Summary

The following table summarizes potential impurities and their likely analytical signatures.

Impurity Name Potential Synthetic Origin Typical Analytical Signature (LC-MS) Typical NMR Signature (¹H NMR)
4-fluoro-3-methyl-2-nitrotolueneLeimgruber-BatchoDifferent retention time from the product; mass corresponding to C₈H₈FNO₂.Aromatic protons in a different region, presence of a nitro group will shift adjacent protons downfield.
(E)-N,N-dimethyl-2-(4-fluoro-3-methyl-2-nitrophenyl)ethenamineLeimgruber-BatchoDifferent retention time; mass corresponding to C₁₁H₁₃FN₂O₂.Presence of vinyl protons and N,N-dimethyl signals.
(4-fluoro-3-methylphenyl)hydrazineFischer IndoleDifferent retention time; mass corresponding to C₇H₉FN₂.Presence of -NHNH₂ protons, which are exchangeable with D₂O.
Isomeric Indole ByproductsFischer IndoleSimilar but distinct retention time and mass from the main product.Different substitution pattern on the aromatic or pyrrole ring, leading to a different set of signals.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound
  • Objective: To determine the purity of a this compound sample and identify the presence of impurities.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

      • Start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the peak area of the main product divided by the total peak area of all peaks, expressed as a percentage.

Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
  • Objective: To confirm the structure of this compound and identify any structurally related impurities.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Method:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Data Analysis:

      • Confirm the expected signals for this compound.

      • Look for any unexpected signals. The chemical shifts, coupling constants, and integration of these signals can provide structural information about the impurities. For example, the presence of signals corresponding to a nitro group's electronic effects or additional methyl/ethyl groups could indicate specific byproducts.

Visualizations

Leimgruber_Batcho_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product cluster_impurity Potential Impurities 4_fluoro_3_methyl_2_nitrotoluene 4-fluoro-3-methyl- 2-nitrotoluene enamine Enamine Intermediate 4_fluoro_3_methyl_2_nitrotoluene->enamine DMF-DMA unreacted_start Unreacted Starting Material 4_fluoro_3_methyl_2_nitrotoluene->unreacted_start product 6-fluoro-5-methyl- 1H-indole enamine->product Reduction incomplete_cyclization Incomplete Cyclization (Enamine) enamine->incomplete_cyclization

Caption: Leimgruber-Batcho synthesis workflow and potential impurities.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product cluster_impurity Potential Impurities hydrazine (4-fluoro-3-methylphenyl)hydrazine hydrazone Hydrazone hydrazine->hydrazone unreacted_hydrazine Unreacted Hydrazine hydrazine->unreacted_hydrazine carbonyl Aldehyde/Ketone carbonyl->hydrazone product 6-fluoro-5-methyl- 1H-indole hydrazone->product Acid Catalyst, Heat isomeric_byproduct Isomeric Byproducts product->isomeric_byproduct Unsymmetrical Ketone polymeric_material Polymeric Material product->polymeric_material Harsh Conditions Troubleshooting_Workflow start Inconsistent Results or Unexpected Side Products analyze Analyze Starting Material (HPLC, LC-MS, NMR) start->analyze impurities_detected Impurities Detected? analyze->impurities_detected purify Purify Starting Material (Column Chromatography, Recrystallization) impurities_detected->purify Yes no_impurities Review Reaction Conditions and Other Reagents impurities_detected->no_impurities No proceed Proceed with Reaction purify->proceed no_impurities->proceed

References

Preventing degradation of 6-fluoro-5-methyl-1H-indole during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 6-fluoro-5-methyl-1H-indole to prevent its degradation. Given the limited specific stability data for this compound, the recommendations provided are based on the known behavior of structurally similar indole derivatives and general principles of chemical stability.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change to yellow or brown, clumping of solid). Oxidation or reaction with moisture.1. Cease using the suspect batch. 2. Assess the purity of the material using analytical methods like HPLC or NMR. 3. If purity is compromised, procure a new batch and ensure strict adherence to storage and handling guidelines.[1]
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify the purity of your sample using the analytical protocols outlined below. 2. If degradation is confirmed, use a fresh, properly stored sample for your experiment. 3. Review your experimental setup to ensure compatibility with the compound's stability profile.
Difficulty in dissolving the compound. Formation of insoluble degradation products.1. Attempt dissolution in a range of appropriate solvents. 2. If solubility issues persist, it may indicate degradation. Analyze the sample for purity. 3. Consider gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation.
Appearance of new peaks in HPLC analysis. Degradation of the compound.1. Compare the chromatogram to a reference standard if available. 2. Investigate the potential cause of degradation based on the experimental conditions (e.g., pH of the mobile phase, temperature). 3. Consider if on-column degradation might be occurring.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: Based on the general behavior of indole compounds, the primary causes of degradation are likely exposure to light (photodegradation), reaction with atmospheric oxygen (oxidation), and exposure to strong acidic or basic conditions (hydrolysis).[2] Elevated temperatures can accelerate all of these degradation pathways.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: To ensure maximum stability, solid this compound should be stored at or below -20°C in a tightly sealed, light-resistant container (e.g., an amber vial) under an inert atmosphere such as argon or nitrogen.[2]

Q3: How should I store solutions of this compound?

A3: Solutions of this compound should be prepared fresh whenever possible. For short-term storage, keep solutions at 2-8°C in a tightly sealed, light-resistant container. For longer-term storage, aliquot the solution into single-use vials and store at -20°C or below. The choice of solvent can also impact stability.

Q4: Is this compound sensitive to pH?

A4: Indole derivatives can be sensitive to pH. While specific data for this compound is unavailable, it is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise. Strong acids and bases should be avoided during storage.

Q5: Are there any visual indicators of this compound degradation?

A5: Yes, a change in the color of the solid material from its original appearance (typically off-white to light tan) to a darker shade can indicate degradation. In solution, the development of a yellow or brownish tint may also suggest that the compound has started to degrade.

Data Presentation: Illustrative Stability of an Indole Derivative

Table 1: Stability of Melatonin in Aqueous Solution [2]

Condition pH Temperature Duration Remaining Melatonin (%)
pH Effect1.0Room Temperature28 Days> 65%
4.0Room Temperature28 Days0 - 4%
7.0Room Temperature28 Days0 - 4%
10.0Room Temperature28 Days0 - 4%
13.0Room Temperature28 Days0 - 4%
Thermal Effect1.080°C24 Hours~50%

Data summarized from a study on the influence of pH and temperature on melatonin stability. This demonstrates that this particular indole derivative is significantly more stable in highly acidic conditions and degrades with elevated temperature.[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile.

  • Gradient: A suitable gradient, for example, starting with a higher percentage of Solvent A and increasing the percentage of Solvent B over time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at an appropriate wavelength for indole derivatives (e.g., 220 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 0.1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines a method to evaluate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[3][4][5]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]

  • Thermal Degradation:

    • Place the solid this compound in a 60°C oven for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[2]

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.[2]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

Indole This compound Oxidation Oxidation (e.g., atmospheric O2) Indole->Oxidation Photodegradation Photodegradation (UV/Visible Light) Indole->Photodegradation Hydrolysis Hydrolysis (Acid/Base) Indole->Hydrolysis Degradation_Products Degradation Products (e.g., Oxindoles, Isatins, Ring-Opened Products) Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

start Start: Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress neutralize Neutralize (if applicable) stress->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze by HPLC dilute->analyze compare Compare to Unstressed Control analyze->compare end End: Identify Degradants & Quantify Degradation compare->end

Caption: Experimental workflow for forced degradation studies.

start Issue: Unexpected Results or Visible Degradation check_storage Were storage conditions (temp, light, atmosphere) appropriate? start->check_storage yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_purity Analyze sample purity by HPLC/NMR. yes_storage->check_purity correct_storage Action: Correct storage and use a fresh sample. no_storage->correct_storage purity_ok Purity OK check_purity->purity_ok Purity >95% purity_bad Purity Compromised check_purity->purity_bad Purity <95% investigate_exp Investigate experimental conditions for incompatibilities (e.g., pH, reagents). purity_ok->investigate_exp discard Action: Discard degraded sample. Use a fresh sample. purity_bad->discard

Caption: Troubleshooting decision tree for degradation issues.

References

Navigating the Synthesis of 6-Fluoro-5-methyl-1H-indole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The large-scale production of 6-fluoro-5-methyl-1H-indole, a key building block in medicinal chemistry, presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating the complexities of scaling up its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The two most prevalent and adaptable methods for the large-scale synthesis of substituted indoles, including this compound, are the Leimgruber-Batcho and the Fischer indole syntheses. The Leimgruber-Batcho synthesis is often favored for its typically high yields and milder reaction conditions, utilizing commercially available starting materials.[1] The Fischer indole synthesis is also a robust and scalable option, particularly when optimized.[1]

Q2: What are the primary challenges encountered when scaling up production?

A2: Key challenges in the scale-up of this compound synthesis include:

  • Reaction Kinetics and Thermal Management: Exothermic steps, such as the reductive cyclization in the Leimgruber-Batcho synthesis, can be difficult to control in large reactors, posing potential safety risks.[1]

  • Mixing Efficiency: Achieving homogenous mixing in large volumes is critical. Inefficient mixing can lead to localized "hot spots," affecting reaction rates, yield, and the formation of impurities.

  • Impurity Profile: Impurities that are negligible at the lab scale can become significant during large-scale production, requiring modifications to purification strategies.[1]

  • Purification and Isolation: Standard laboratory purification techniques like column chromatography are often not viable for large quantities. Developing effective crystallization processes is essential for achieving high purity on a larger scale.[1]

  • Handling of Hazardous Reagents: Many indole syntheses involve hazardous materials that necessitate specialized handling procedures and engineering controls at an industrial scale.

Q3: How can I effectively monitor the reaction progress at scale?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the progress of the synthesis. At-line or in-line HPLC can provide near real-time data on the consumption of starting materials and the formation of the desired product and any byproducts.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Low Yield in Fischer Indole Synthesis
Possible Cause Troubleshooting Steps
Incomplete Hydrazone Formation Ensure the reaction goes to completion by monitoring via TLC or HPLC. Consider removing water if the reaction is reversible.
Suboptimal Reaction Temperature Closely monitor the internal reaction temperature. Insufficient heat can lead to a sluggish reaction, while excessive temperatures can promote side reactions and decomposition.[2]
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) are critical. A systematic screening of different acids and their concentrations can improve yield and selectivity.[2]
Poor Mixing Inadequate agitation can lead to localized concentrations of reactants and catalysts, resulting in an incomplete reaction. Evaluate and optimize the stirrer design and speed for your reactor.
Starting Material Quality Ensure the purity of the starting 4-fluoro-3-methylphenylhydrazine and the ketone/aldehyde. Impurities can significantly impact the reaction efficiency.
Side Reactions and Impurity Formation
Observed Issue Potential Cause and Solution
Formation of Regioisomers In the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of regioisomers. The electron-withdrawing nature of the fluorine atom can influence the direction of cyclization. Careful selection of the carbonyl component is crucial.[2]
Over-reduction in Leimgruber-Batcho Synthesis A common side reaction is the over-reduction of the enamine intermediate, leading to the formation of a 2-aminophenylethylamine derivative. This can be mitigated by careful selection of the reducing agent (e.g., iron in acetic acid or sodium dithionite may offer better selectivity than Raney nickel and hydrogen) and strict control of reduction conditions like hydrogen pressure and reaction time.[2]
Tar and Polymeric Byproducts The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars.[3] Using milder reaction conditions, such as a lower temperature and the mildest effective acid catalyst, can reduce tar formation.[3]
Product Degradation This compound may be sensitive to strong acids, bases, or prolonged exposure to high temperatures. Prompt neutralization of the reaction mixture after completion and avoiding excessive temperatures during workup and purification are recommended.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of fluorinated indoles, which can be adapted and optimized for this compound.

Leimgruber-Batcho Synthesis Protocol (Adapted for Scale-Up)

This protocol is based on a multi-kilogram scale synthesis of a related compound and serves as a template.[1]

Step 1: Enamine Formation

  • Charge the reactor with the starting 4-fluoro-5-methyl-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, ~4 volumes).

  • Heat the mixture to approximately 100°C and stir for 3-4 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step.

Step 2: Reductive Cyclization

  • In a separate reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), iron powder (~2.3 equivalents), and silica gel (~2 kg per 100 kg of starting material).

  • Heat this mixture to 60°C with stirring.

  • Slowly add the enamine solution from Step 1, maintaining the temperature below 80°C.

  • After the addition is complete, heat the mixture to 100°C and stir for 2 hours.

  • Monitor the reaction progress by HPLC.

  • Cool the mixture to room temperature and filter to remove the iron and silica gel.

  • Wash the filter cake with ethyl acetate.

  • Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by crystallization from a suitable solvent system (e.g., a mixture of methylene dichloride and hexane).[1]

Fischer Indole Synthesis Protocol

This is a general procedure and will require optimization for the specific substrate.

Step 1: Formation of 4-Fluoro-3-methylphenylhydrazone

  • Dissolve 4-fluoro-3-methylphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde or ketone (e.g., acetaldehyde for a 2-unsubstituted indole) (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step.

Step 2: Cyclization to this compound

  • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

  • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

RunStarting MaterialSolventAcidYield (%)
14-fluoro-2-nitrophenyl acetoneToluene97% Sulfuric Acid95.4

Visualizations

Leimgruber-Batcho Synthesis Workflow```dot

Leimgruber_Batcho_Workflow start 4-Fluoro-5-methyl-2-nitrotoluene enamine Enamine Intermediate start->enamine DMF Acetal, Pyrrolidine reduction Reductive Cyclization enamine->reduction Reducing Agent (e.g., Fe/AcOH) product This compound reduction->product

Caption: Workflow for the Fischer indole synthesis.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_catalyst Is Acid Catalyst Correct/Optimal? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_purity Are Starting Materials Pure? check_catalyst->check_purity Yes screen_catalysts Screen Catalysts and Concentrations check_catalyst->screen_catalysts No check_mixing Is Mixing Adequate? check_purity->check_mixing Yes purify_sm Purify Starting Materials check_purity->purify_sm No optimize_agitation Optimize Agitation check_mixing->optimize_agitation No

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-Fluoro-5-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the interpretation of complex NMR spectra of 6-fluoro-5-methyl-1H-indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts and coupling patterns for this compound?

The protons on the indole ring will be influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. The N-H proton typically appears as a broad singlet at a high chemical shift. The protons on the benzene portion of the indole ring will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl protons will likely appear as a singlet or a narrow doublet due to a small long-range coupling with the fluorine atom.

Q2: How does the fluorine atom at the 6-position affect the ¹⁹F and ¹H NMR spectra?

A2: The fluorine-19 nucleus has a spin of 1/2 and is 100% naturally abundant, leading to significant coupling with nearby protons.[2][3] This results in the splitting of proton signals, with the magnitude of the coupling constant (J) dependent on the number of bonds separating the proton and fluorine atoms. This ¹H-¹⁹F coupling can be observed over two to five bonds. In the ¹⁹F NMR spectrum, the fluorine signal will also be split by neighboring protons, appearing as a complex multiplet. The wide chemical shift range of ¹⁹F NMR makes it a sensitive probe for the local electronic environment.[2]

Q3: Which 2D NMR experiments are most useful for assigning the structure of this compound derivatives?

A3: A combination of 2D NMR experiments is essential for unambiguous structure elucidation:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to establish proton connectivity within the indole ring and any substituents.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, allowing for the assignment of protonated carbons.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the 3D structure and stereochemistry.

Troubleshooting Guides

Problem 1: My ¹H NMR spectrum shows broad, unresolved peaks.

Solution:

  • Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer should improve resolution.[5]

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening. Diluting the sample may help.[5]

  • Insoluble Material: The presence of suspended particles will broaden NMR signals. Ensure your sample is fully dissolved and filter it if necessary.[5]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Purify your sample to remove these impurities.

Problem 2: I am having difficulty distinguishing between ¹H-¹H and ¹H-¹⁹F couplings.

Solution:

  • ¹⁹F Decoupling: The most direct way to solve this is to acquire a ¹H spectrum with ¹⁹F decoupling. This will collapse the ¹H-¹⁹F splittings, leaving only the ¹H-¹H couplings, which simplifies the spectrum and aids in assignment.

  • 2D NMR: COSY spectra will only show correlations between coupled protons, while HMBC can show long-range ¹H-¹⁹F couplings if the experiment is set up to detect them.

Problem 3: The signal-to-noise ratio (S/N) in my ¹⁹F NMR spectrum is poor.

Solution:

  • Increase Number of Scans: The S/N ratio increases with the square root of the number of scans. Increasing the number of acquisitions will improve the signal intensity.

  • Sample Concentration: Ensure your sample is sufficiently concentrated.

  • Probe Tuning: Make sure the NMR probe is properly tuned to the ¹⁹F frequency.

  • Relaxation Delay: For quantitative results and potentially better S/N, increase the relaxation delay to at least five times the T1 of the fluorine nucleus.[2]

Data Presentation

Table 1: Representative ¹H and ¹⁹F NMR Data for a Related Compound: 6-Fluoro-3-methyl-1H-indole in CDCl₃ [1]

Position¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹⁹F Chemical Shift (ppm)
N-H7.88s--
H-57.49dd8.6, 5.4-
H-77.04dd9.7, 2.2-
H-26.96s--
H-46.91td9.6, 2.2-
CH₃2.34s--
F-6----121.75

Note: This data is for 6-fluoro-3-methyl-1H-indole and serves as an illustrative example. The chemical shifts and coupling constants for this compound will differ due to the change in the methyl group's position.

Experimental Protocols

1. Standard ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a 30° or 45° pulse angle.

    • Set the number of scans (e.g., 8-16 for a moderately concentrated sample).

    • Set a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

2. Standard ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Tune the probe to the ¹⁹F frequency.

    • Set a wide spectral width initially if the chemical shift is unknown (e.g., +100 to -250 ppm) to avoid peak folding.[6]

    • Use a 30° or 45° pulse angle.

    • Acquire a sufficient number of scans to achieve a good S/N ratio.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

3. 2D NMR (COSY, HSQC, HMBC)

  • Sample Preparation: A more concentrated sample (15-25 mg) is often beneficial for 2D NMR experiments.

  • Instrument Setup:

    • These are pulse program experiments; select the appropriate pre-defined parameter set for the desired experiment (e.g., 'cosygpqf', 'hsqcedetgpsisp2.2', 'hmbcgplpndqf').

    • The spectral widths in both dimensions should be set to encompass all relevant signals.

    • The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension (e.g., 128-256 increments).

    • The number of scans per increment will depend on the sample concentration.

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Process the data to visualize the correlation peaks.

Visualizations

troubleshooting_workflow start Complex/Uninterpretable NMR Spectrum check_purity Is the sample pure? start->check_purity broad_peaks Are the peaks broad? check_purity->broad_peaks Yes purify Purify Sample (e.g., Chromatography) check_purity->purify No complex_coupling Is the coupling pattern complex? broad_peaks->complex_coupling No reshim Re-shim Spectrometer broad_peaks->reshim Yes decouple Run ¹⁹F Decoupled ¹H NMR complex_coupling->decouple Yes run_2d Acquire 2D NMR (COSY, HSQC, HMBC) complex_coupling->run_2d Yes purify->start reshim->start check_conc Check Concentration and Solubility check_conc->start analyze_2d Analyze 2D Data for Connectivity decouple->analyze_2d run_2d->analyze_2d end Structure Elucidated analyze_2d->end

Caption: Troubleshooting workflow for complex NMR spectra.

spin_coupling_pathways cluster_indole This compound H4 H4 C5 C5 F6 F6 H4->F6 ⁴J(H,F) H7 H7 H4->H7 ⁴J(H,H) (meta) Me Me C6 C6 Me->F6 ³J(H,F) H7->F6 ³J(H,F)

Caption: Key spin-spin coupling pathways in this compound.

References

Validation & Comparative

A Comparative Analysis: Unveiling the Impact of Fluorine Substitution on the Biological Activity of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-fluoroindole and 6-fluoroindole, supported by experimental data. The strategic placement of a fluorine atom on the indole scaffold significantly influences the molecule's interaction with biological targets, leading to distinct activity profiles.

The introduction of a fluorine atom to the indole ring at either the 5- or 6-position modulates its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological effects. Both 5-fluoroindole and 6-fluoroindole have been investigated for a range of biological activities, including antimicrobial and anticancer properties, and as scaffolds for serotonin receptor ligands.[1] The most pronounced and well-documented difference in their biological profiles lies in their antimicrobial effects, particularly against Mycobacterium tuberculosis.[1][2][3]

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data for the biological activities of 5-fluoroindole and 6-fluoroindole.

CompoundBiological ActivityTarget Organism/Cell LineAssay TypeKey Metric (Unit)ResultReference
5-FluoroindoleAntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7[1][2]
6-FluoroindoleAntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0[1][2]

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.

As the data clearly indicates, 5-fluoroindole is significantly more potent than 6-fluoroindole in inhibiting the growth of Mycobacterium tuberculosis.[1] Shifting the fluorine atom from the 5-position to the 6- and 7-positions has been shown to reduce the antimycobacterial activity by more than 15- and 31-fold, respectively.[3] While both 5-fluoroindole and 6-fluoroindole derivatives have been explored for anticancer properties and as ligands for serotonin receptors, direct comparative quantitative data for the parent compounds is not as readily available in the public domain.[1]

Key Experimental Protocols

A detailed methodology for the key experiment cited in the comparison is provided below.

Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis

This protocol is a standard and widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1]

Objective: To determine the lowest concentration of 5-fluoroindole and 6-fluoroindole that inhibits the growth of M. tuberculosis.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • 5-Fluoroindole and 6-Fluoroindole stock solutions

  • Resazurin sodium salt solution

  • Positive control (e.g., Isoniazid)

  • Negative control (medium only)

Procedure:

  • Compound Preparation: Prepare serial dilutions of 5-fluoroindole and 6-fluoroindole in 7H9 broth directly in the 96-well plates.[1]

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. This suspension is then further diluted.[1]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds.[1]

  • Incubation: Seal the plates and incubate at 37°C for 7 days.[1]

  • Resazurin Addition: After the incubation period, add 30 µL of the resazurin solution to each well.[1]

  • Re-incubation: Re-incubate the plates overnight.[1]

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest compound concentration where no color change is observed.

Visualizing the Workflow and Pathways

To further illustrate the experimental process and potential mechanisms of action, the following diagrams are provided.

REMA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation & Reading p1 Prepare serial dilutions of 5- and 6-fluoroindole in a 96-well plate p3 Add inoculum to wells p1->p3 p2 Prepare M. tuberculosis inoculum p2->p3 p4 Incubate at 37°C for 7 days p3->p4 p5 Add Resazurin solution p4->p5 p6 Re-incubate overnight p5->p6 p7 Read results: Blue = No Growth (Inhibition) Pink = Growth p6->p7

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Serotonin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor Serotonin Receptor (e.g., 5-HT) g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates downstream Downstream Cellular Response second_messenger->downstream Initiates ligand 5- or 6-Fluoroindole Derivative (Ligand) ligand->receptor Binds

Caption: Generalized Serotonin Receptor Signaling Pathway.

Conclusion

The comparative analysis of 5-fluoroindole and 6-fluoroindole reveals a significant difference in their biological activity, particularly in the context of their antimicrobial properties against Mycobacterium tuberculosis. The position of the fluorine atom on the indole ring is a critical determinant of its potency, with the 5-position conferring substantially greater activity.[1] While both isomers serve as valuable scaffolds in medicinal chemistry for developing anticancer agents and serotonin receptor ligands, further direct comparative studies are necessary to fully elucidate their differential effects on these and other biological targets. The experimental protocols and diagrams provided in this guide offer a framework for researchers to conduct such comparative investigations.

References

A Comparative Analysis of 6-Fluoro-5-Methyl-1H-Indole and Other Halogenated Indoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of 6-fluoro-5-methyl-1H-indole and other halogenated indoles (bromo-, chloro-, and iodo- substituted), focusing on their applications in medicinal chemistry, supported by available experimental data.

Physicochemical Properties and Synthetic Strategies

The introduction of a halogen atom at the 6-position of the 5-methyl-1H-indole scaffold significantly alters its electronic and lipophilic character. Fluorine, being the most electronegative element, can form strong bonds and act as a hydrogen bond acceptor, often enhancing metabolic stability and binding affinity. In contrast, chlorine, bromine, and iodine are larger and more polarizable, which can introduce steric effects and provide sites for further chemical modification through cross-coupling reactions.

The synthesis of these halogenated indoles can be achieved through various established methods, with the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis being prominent routes. These methods typically involve the reaction of a correspondingly halogenated phenylhydrazine with a suitable ketone or the cyclization of a substituted o-nitrotoluene derivative.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Properties

Antimicrobial Activity

Halogenated indoles have demonstrated significant potential as antimicrobial agents. A comparative study on various halogenated indoles against Vibrio parahaemolyticus revealed that the position and nature of the halogen atom are crucial for activity. For instance, 4-bromoindole, 5-bromoindole, 4-chloroindole, and 5-chloroindole exhibited the lowest Minimum Inhibitory Concentration (MIC) of 50 µg/mL. Another study on uropathogenic E. coli reported MICs of 75 µg/mL for 4-chloroindole, 5-chloroindole, and 5-chloro-2-methyl indole.[1] These findings suggest that chloro and bromo substitutions at positions 4 and 5 are favorable for antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of Halogenated Indoles against Vibrio parahaemolyticus [2]

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
4-Bromoindole50
5-Bromoindole50
4-Chloroindole50
5-Chloroindole50
7-Chloroindole200
7-Iodoindole275
Indole400
Anticancer Activity

The indole scaffold is a key component in many anticancer agents, often targeting tubulin polymerization or protein kinases. A study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as tubulin polymerization inhibitors provides insight into the role of substitution at the 6-position.[3] While this study did not include a direct comparison of different halogens at this position, it highlights the potential for modification at this site to enhance anticancer activity. For instance, a derivative with a 6-chloro substituent was synthesized and evaluated, forming the basis for further optimization.[3]

Another study on indole-based sulfonohydrazide derivatives as anticancer agents against breast cancer cell lines (MCF-7 and MDA-MB-468) identified a 4-chloro-substituted derivative as a potent inhibitor.[4] This further underscores the importance of chloro-substitution in the development of anticancer indoles.

Although direct comparative IC50 values for the 6-halogenated-5-methyl-1H-indole series are not available, the existing data on related compounds suggest that the nature and position of the halogen atom significantly influence the anticancer potency.

Kinase Inhibitory Activity

Halogenated indoles have emerged as a significant class of protein kinase inhibitors. The halogen atom can form specific interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity. For example, a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acids were evaluated as DYRK1A inhibitors, where the 10-iodo derivative showed strong potency with an IC50 of 6 nM. In the same study, the 10-chloro derivative had an IC50 of 31 nM, while the 10-fluoro derivative showed weaker activity. This suggests that for this particular scaffold, larger halogens may be more favorable for potent kinase inhibition.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Workflow for MTT Assay

MTT_Assay A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2 to 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[3]

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are essential for determining the potency of inhibitors against a specific kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format.

Workflow for a TR-FRET Kinase Assay

TRFRET_Kinase_Assay A Prepare kinase, substrate, ATP, and inhibitor solutions B Add inhibitor and kinase to a microplate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction with ATP and substrate C->D E Incubate to allow phosphorylation D->E F Add detection reagents (e.g., antibody-fluorophore conjugate) E->F G Incubate to allow binding F->G H Measure TR-FRET signal G->H

Caption: General workflow for a TR-FRET based kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (often a peptide), ATP, and the test inhibitor at desired concentrations.

  • Kinase Reaction: In a microplate, pre-incubate the kinase with varying concentrations of the inhibitor.

  • Initiation: Start the phosphorylation reaction by adding a mixture of the substrate and ATP.

  • Detection: After a set incubation period, stop the reaction and add detection reagents. In a TR-FRET assay, this typically includes a labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: Measure the FRET signal, which is proportional to the amount of phosphorylated substrate. The IC50 value can be determined by plotting the signal against the inhibitor concentration.

Conclusion and Future Directions

The strategic placement of halogens on the indole scaffold provides a powerful tool for modulating the biological activity of these compounds. While direct comparative data for this compound and its other halogenated counterparts is limited, the available evidence from related structures suggests that:

  • Fluorine often enhances metabolic stability and can improve binding affinity.

  • Chlorine and Bromine are favorable for antimicrobial activity and can be key for potent anticancer and kinase inhibitory effects.

  • Iodine , due to its size and polarizability, can lead to highly potent kinase inhibitors in specific scaffolds.

Future research should focus on the systematic synthesis and parallel evaluation of a series of 6-halogenated-5-methyl-1H-indoles against a panel of relevant biological targets, including various cancer cell lines and protein kinases. This would provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates based on this versatile scaffold. Such studies would be invaluable for the drug discovery and development community.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-5-Methyl-1H-Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-fluoro-5-methyl-1H-indole analogs and related derivatives, with a focus on their potential as anticancer agents. By presenting quantitative biological data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows, this document aims to facilitate the rational design of novel therapeutic agents based on the fluorinated indole scaffold.

Comparative Biological Activity of Fluorinated Indole Analogs

The introduction of a fluorine atom at the 6-position of the indole ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The subsequent substitution, particularly with a methyl group, can significantly influence the biological activity of the resulting compounds. The following table summarizes the cytotoxic effects of various methylated and halogenated indole-chalcone derivatives against the oxaliplatin-resistant human colorectal cancer cell line, HCT-116/L. This data provides a basis for understanding the impact of substituent placement on the indole core.

Compound IDIndole Ring SubstitutionTarget/AssayCell LineGI₅₀ (nM)
FC116 6-Fluoro, 2-Methyl Cytotoxicity HCT-116/L 6 [1]
Compound 145-Fluoro, 2-MethylCytotoxicityHCT-116/L7[1]
Compound 12 6-Methyl, 2-Methyl Cytotoxicity HCT-116/L 24 [1]
Compound 11 5-Methyl, 2-Methyl Cytotoxicity HCT-116/L 30 [1]
Compound 104-Methyl, 2-MethylCytotoxicityHCT-116/L141[1]
Compound 137-Methyl, 2-MethylCytotoxicityHCT-116/L16[1]
Compound 165-Chloro, 2-MethylCytotoxicityHCT-116/L17[1]

Inferred Structure-Activity Relationships:

From the data presented, several key SAR trends can be inferred for this series of indole-chalcone analogs:

  • Impact of Halogen Substitution: The presence of a fluorine atom at the 6-position (FC116) or 5-position (Compound 14) of the indole ring results in potent cytotoxicity.[1] This suggests that an electron-withdrawing group at these positions is favorable for activity. A chloro-substituent at the 5-position (Compound 16) also confers high potency.[1]

  • Influence of Methyl Group Position: The position of the methyl group on the indole ring significantly affects cytotoxic activity. A methyl group at the 6-position (Compound 12) or 5-position (Compound 11) results in good, albeit lower, potency compared to the 6-fluoro analog.[1] Substitution at the 4-position (Compound 10) leads to a dramatic decrease in activity, while a 7-methyl substituent (Compound 13) retains strong potency.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the evaluation of new compounds.

1. Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of cell viability.

  • Materials and Reagents:

    • Human cancer cell lines (e.g., HCT-116/L)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

    • 96-well flat-bottom plates

    • Multi-well spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% inhibition of cell growth) value from the dose-response curve.[1]

2. In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the ability of a compound to inhibit a specific protein kinase. The specific kinase, substrate, and buffer conditions will need to be optimized for the target of interest.

  • Materials and Reagents:

    • Recombinant protein kinase

    • Specific peptide or protein substrate

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP solution (at or near the Kₘ for the specific kinase)

    • Test compounds dissolved in DMSO

    • 96- or 384-well plates

    • Detection reagents (dependent on the assay format, e.g., [γ-³³P]ATP for radiometric assays, or reagents for fluorescence or luminescence-based assays)

    • Plate reader (appropriate for the chosen detection method)

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a solution of the kinase and substrate in kinase buffer.

    • Assay Reaction: To the wells of the plate, add the test compound, the kinase/substrate mixture, and initiate the reaction by adding the ATP solution.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or as specified by the detection kit.

    • Signal Detection: Follow the protocol for the chosen detection method (e.g., scintillation counting, fluorescence, or luminescence measurement).

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the study of structure-activity relationships.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary Screening (e.g., Cytotoxicity Assay) purification->primary_assay data_analysis Data Analysis (IC50/GI50 Determination) primary_assay->data_analysis Active Compounds secondary_assay Secondary Screening (e.g., Kinase Assay) sar_establishment SAR Establishment secondary_assay->sar_establishment data_analysis->secondary_assay lead_optimization Lead Optimization sar_establishment->lead_optimization lead_optimization->start Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Signaling Pathway

Indole derivatives have been shown to modulate various signaling pathways involved in cancer progression. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for novel therapeutics.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PTEN PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription Akt->Transcription Regulation of Cell Survival & Proliferation mTORC1->Transcription Regulation of Protein Synthesis

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

The Evolving Landscape of Indole-Based Therapeutics: An In Vitro Efficacy Analysis of 6-Fluoro-5-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vitro comparison of 6-fluoro-5-methyl-1H-indole based compounds against other indole derivatives showcases their potential as a promising scaffold in the development of novel therapeutic agents. This guide provides a comprehensive overview of their cytotoxic and enzyme-inhibitory activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Strategic modifications to the indole ring, such as fluorination and methylation, can significantly enhance their pharmacological properties, including potency, selectivity, and metabolic stability. This guide focuses on the in vitro efficacy of compounds derived from the this compound core, comparing their performance with other notable indole-based therapeutic candidates.

Comparative In Vitro Efficacy

The following tables summarize the in vitro cytotoxic and enzyme-inhibitory activities of various indole derivatives, providing a quantitative basis for comparison. While specific data for a broad range of this compound derivatives is still emerging, the data from structurally related compounds underscores the potential of this particular substitution pattern.

Table 1: Comparative Cytotoxic Activity of Indole Derivatives Against Cancer Cell Lines
Compound IDCore StructureCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
FC116 6-Fluoroindole-ChalconeHCT-116 (Oxaliplatin-Resistant)MTTPotentNot Specified-
Compound 14 5-Fluoroindole-ChalconeHCT-116 (Oxaliplatin-Resistant)MTTPotentNot Specified-
Compound 2c 2,5-disubstituted indoleHepG2MTT13.21 ± 0.30Not Specified-
Compound 3b 2,5-disubstituted indoleA549MTT0.48 ± 0.15Not Specified-
p-chlorobenzenesulfonyl bis-indole (20) bis-indoleHepG2MTTMore potent than EtoposideEtoposide-
p-chlorobenzenesulfonyl tris-indole (30) tris-indoleHepG2MTTMore potent than EtoposideEtoposide-

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Table 2: Comparative Enzyme Inhibitory Activity of Indole Derivatives
Compound IDCore StructureTarget EnzymeAssay TypeKi (nM) / IC50 (µM)Reference CompoundKi (nM) / IC50 (µM)
GSK2606414 7-methyl-indoline derivativePERKKinase AssayPotent InhibitionNot Specified-
Indole-based sulfonamide (1) Indole-sulfonamideAcetylcholinesteraseEnzyme InhibitionIC50: 0.17 ± 0.02DonepezilIC50: 0.014 ± 0.01
5-fluoro-2-oxindole derivative (3f) 5-fluoro-2-oxindoleα-GlucosidaseEnzyme InhibitionIC50: 35.83 ± 0.98AcarboseIC50: 569.43 ± 43.72
Peficitinib (6j) AzaindoleJAK3Kinase AssayIC50: 0.71 nMNot Specified-

Ki: Inhibition constant, indicates the potency of an inhibitor. PERK: Protein kinase R (PKR)-like endoplasmic reticulum kinase. JAK3: Janus kinase 3.

Key Signaling Pathways and Experimental Workflows

The anticancer activity of many indole derivatives stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. A frequently targeted pathway is the PI3K/Akt/mTOR signaling cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Indole_Compound 6-Fluoro-5-methyl- 1H-indole Derivative Indole_Compound->PI3K Inhibition Indole_Compound->Akt Inhibition Indole_Compound->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer indole derivatives.

A systematic approach is crucial for validating the in vitro efficacy of novel compounds. The following diagram outlines a general experimental workflow for screening and characterizing indole-based compounds.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation Target Validation Compound_Synthesis Compound Synthesis (this compound scaffold) Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Active Compounds Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Dose_Response->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Dose_Response->Enzyme_Inhibition Western_Blot Western Blot Analysis (Target protein expression & phosphorylation) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Enzyme_Inhibition->Western_Blot

Caption: General experimental workflow for in vitro evaluation of indole-based compounds.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of indole-based compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., PERK, JAK3)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Conclusion

The available in vitro data on fluorinated and methylated indole derivatives strongly suggest that the this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The comparative analysis highlights that specific substitutions on the indole ring are critical for potent biological activity. Further synthesis and comprehensive in vitro screening of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and delineate their structure-activity relationships. The provided experimental protocols and workflow diagrams offer a robust framework for conducting such investigations.

References

Navigating the Selectivity Landscape: A Comparison Guide to the Cross-Reactivity Profiling of 6-Fluoro-5-Methyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-5-methyl-1H-indole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological entities. However, the therapeutic efficacy and safety of these derivatives are intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen side effects or polypharmacology, which can be either detrimental or beneficial. This guide provides a comprehensive framework for assessing the cross-reactivity profile of novel this compound derivatives, offering a comparative look at potential off-target interactions and the experimental methodologies required for their evaluation.

Data Presentation: Comparative Cross-Reactivity Profiles

To effectively evaluate the selectivity of a novel this compound derivative, it is essential to screen it against a broad panel of kinases and G-protein coupled receptors (GPCRs), which represent major classes of drug targets and common sources of off-target effects. The following tables present a hypothetical cross-reactivity profile for a candidate compound, "FMPI-Derivative A," alongside a known multi-kinase inhibitor, Sorafenib, and a related indole-based VEGFR-2 inhibitor for comparison.

Table 1: Kinase Inhibition Profile of FMPI-Derivative A and Comparator Compounds

Kinase TargetFMPI-Derivative A (IC50, nM)Sorafenib (IC50, nM)BMS-540215 (VEGFR-2 Inhibitor) (IC50, nM)
Primary Target(s)
Aurora Kinase A15>10,000>10,000
Potential Off-Targets
VEGFR-2250908
PDGFRβ80058150
c-Kit1,20068>10,000
BRAF>10,00022>10,000
RAF1>10,0006>10,000
p38α5,500>10,000>10,000
SRC8,900>10,000>10,000
LCK>10,000>10,000>10,000

Note: Data for FMPI-Derivative A is hypothetical and for illustrative purposes. Data for Sorafenib and BMS-540215 is based on publicly available information and may vary depending on assay conditions.

Table 2: GPCR Binding Affinity Profile of FMPI-Derivative A

GPCR TargetFMPI-Derivative A (Ki, nM)
Serotonin Receptors
5-HT1A>10,000
5-HT2A8,500
5-HT2B5,200
Dopamine Receptors
D2>10,000
D3>10,000
Adrenergic Receptors
α1A>10,000
β2>10,000
Histamine Receptors
H19,800

Note: Data for FMPI-Derivative A is hypothetical and for illustrative purposes.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any cross-reactivity profiling campaign. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of a test compound required to inhibit the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a microplate well, add the kinase, the test compound at various concentrations, and the specific peptide substrate in the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for the specific kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP formed using the luminescent kinase activity assay kit according to the manufacturer's protocol. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.

  • Data Analysis: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Radioligand Binding Assay for GPCRs (Filtration-Based)

This competitive binding assay measures the affinity (Ki) of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled test compounds

  • Binding buffer (specific to the receptor being assayed)

  • Wash buffer

  • Glass fiber filter mats

  • Scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Incubation: In a reaction tube or plate, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the binding buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures will vary depending on the receptor and ligands.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a filtration apparatus. The filter traps the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

To better understand the complex biological processes and experimental designs, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Cross-Reactivity Profiling cluster_analysis Data Analysis & Interpretation synthesis 6-Fluoro-5-methyl- 1H-indole Derivative (FMPI-Derivative A) kinase_panel Kinase Panel Screening (e.g., 96 kinases) synthesis->kinase_panel Test Compound gpcr_panel GPCR Panel Screening (e.g., 48 receptors) synthesis->gpcr_panel Test Compound ic50_determination IC50/Ki Determination kinase_panel->ic50_determination gpcr_panel->ic50_determination selectivity_profile Selectivity Profile Generation ic50_determination->selectivity_profile sar_analysis Structure-Activity Relationship (SAR) selectivity_profile->sar_analysis

Workflow for cross-reactivity profiling of novel compounds.

signaling_pathway cluster_cell Cellular Environment FMPI FMPI-Derivative A AuroraA Aurora Kinase A (Primary Target) FMPI->AuroraA Inhibition VEGFR2 VEGFR-2 (Off-Target) FMPI->VEGFR2 Weak Inhibition Downstream1 Downstream Signaling 1 AuroraA->Downstream1 Downstream2 Downstream Signaling 2 VEGFR2->Downstream2 CellCycle Cell Cycle Progression Downstream1->CellCycle Angiogenesis Angiogenesis Downstream2->Angiogenesis logical_relationship cluster_evaluation Selectivity Evaluation HighPotency High Potency on Primary Target FavorableProfile Favorable Selectivity Profile HighPotency->FavorableProfile UnfavorableProfile Unfavorable Selectivity Profile LowOffTarget Low Affinity for Off-Targets LowOffTarget->FavorableProfile HighOffTarget High Affinity for Off-Targets HighOffTarget->UnfavorableProfile

Comparative Analysis of Synthetic Routes to 6-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into indole scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. The compound 6-fluoro-5-methyl-1H-indole represents a key building block for the synthesis of a variety of pharmacologically active molecules. This guide provides a comparative analysis of established synthetic routes to this valuable intermediate, offering detailed experimental protocols and quantitative data to inform route selection for research and development.

Key Synthetic Strategies

Two primary and versatile methods for the synthesis of substituted indoles, the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis, are presented here as plausible and adaptable routes for the preparation of this compound. While specific literature detailing the synthesis of this exact molecule is limited, protocols for closely related analogs provide a strong foundation for its successful synthesis.

Synthetic RouteKey FeaturesStarting MaterialsReagents & ConditionsTypical Yields (for related structures)
Fischer Indole Synthesis One-pot reaction, versatile for various substitutions.(4-Fluoro-3-methylphenyl)hydrazine, AcetoneAcid catalyst (e.g., H₂SO₄, PPA, ZnCl₂), elevated temperatures.60-85%
Leimgruber-Batcho Indole Synthesis High-yielding, milder conditions, suitable for large-scale synthesis.4-Fluoro-5-methyl-2-nitrotolueneDMFDMA, Pyrrolidine, Reducing agent (e.g., Pd/C, H₂; Fe, AcOH).70-95%[1]

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and highly adaptable method, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2] For the synthesis of this compound, the logical precursors would be (4-fluoro-3-methylphenyl)hydrazine and acetone.

Experimental Protocol:

Step 1: Preparation of (4-Fluoro-3-methylphenyl)hydrazine

  • Diazotization: To a stirred solution of 4-fluoro-3-methylaniline (1.0 eq) in hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise. The reaction mixture is stirred for 30 minutes to form the diazonium salt.

  • Reduction: The cold diazonium salt solution is then added to a pre-cooled solution of tin(II) chloride in concentrated hydrochloric acid. The resulting mixture is stirred at 0-5 °C for 2-3 hours.

  • Work-up: The precipitated hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried. The free hydrazine can be obtained by neutralization with a base (e.g., sodium hydroxide) and extraction with an organic solvent.

Step 2: Fischer Indole Cyclization

  • Hydrazone Formation: (4-Fluoro-3-methylphenyl)hydrazine (1.0 eq) and acetone (1.2 eq) are dissolved in a suitable solvent such as ethanol or glacial acetic acid. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.

  • Indolization: An acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is added to the reaction mixture. The temperature is then elevated to 80-120 °C and maintained for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Logical Workflow for Fischer Indole Synthesis

Start 4-Fluoro-3-methylaniline Step1 Diazotization & Reduction Start->Step1 NaNO₂, HCl; SnCl₂ Intermediate1 (4-Fluoro-3-methylphenyl)hydrazine Step1->Intermediate1 Step2 Reaction with Acetone Intermediate1->Step2 Intermediate2 Hydrazone Intermediate Step2->Intermediate2 Step3 Acid-Catalyzed Cyclization Intermediate2->Step3 H⁺, Heat End This compound Step3->End

Fischer Indole Synthesis Workflow

Route 2: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step method that is particularly well-suited for industrial applications due to its high yields and the use of readily available starting materials.[3][4][5] The synthesis commences with the formation of an enamine from an o-nitrotoluene derivative, which then undergoes reductive cyclization to afford the indole.

Experimental Protocol:

Step 1: Enamine Formation

  • A mixture of 4-fluoro-5-methyl-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq), and pyrrolidine (1.0 eq) in dimethylformamide (DMF) is heated to 100-110 °C for 4-6 hours.

  • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude enamine, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • The crude enamine from the previous step is dissolved in a suitable solvent, such as ethyl acetate or methanol.

  • A reducing agent is added. Common choices include palladium on carbon (10 mol%) under a hydrogen atmosphere (50 psi), or iron powder (5.0 eq) in acetic acid.

  • The reaction mixture is stirred at room temperature (for Pd/C, H₂) or heated to 80-100 °C (for Fe/AcOH) for 2-4 hours.

  • Work-up and Purification: After the reaction is complete, the catalyst or iron residues are removed by filtration through a pad of celite. The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to give this compound. A scalable approach for a similar compound, 6-chloro-5-fluoroindole, involved using iron powder and silica gel in a mixture of toluene and acetic acid, with yields around 72%.

Experimental Workflow for Leimgruber-Batcho Synthesis

Start 4-Fluoro-5-methyl-2-nitrotoluene Step1 Enamine Formation Start->Step1 DMF-DMA, Pyrrolidine Intermediate Enamine Intermediate Step1->Intermediate Step2 Reductive Cyclization Intermediate->Step2 Pd/C, H₂ or Fe/AcOH End This compound Step2->End

Leimgruber-Batcho Synthesis Workflow

Comparative Summary and Considerations

FeatureFischer Indole SynthesisLeimgruber-Batcho Indole Synthesis
Advantages - Well-established and versatile.- Tolerant of a wide range of functional groups.- One-pot procedure from hydrazine.- Generally higher yields.[1]- Milder reaction conditions for cyclization.- Readily available starting materials (o-nitrotoluenes).- Amenable to large-scale synthesis.[3]
Disadvantages - Can require harsh acidic conditions and high temperatures.- Potential for regioisomer formation with unsymmetrical ketones.- Hydrazine starting materials can be unstable.- Two-step process.- The enamine intermediate can be unstable.- Requires a separate reduction step.
Scalability Can be scaled, but thermal control and acid handling require care.Often preferred for industrial scale-up due to milder cyclization and high yields.[1]

Conclusion

Both the Fischer and Leimgruber-Batcho syntheses represent viable and effective strategies for the preparation of this compound. The choice of the most appropriate route will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the specific equipment and safety protocols available. For laboratory-scale synthesis where versatility is key, the Fischer indole synthesis is a strong contender. For larger-scale production where yield and milder conditions are paramount, the Leimgruber-Batcho synthesis is often the more advantageous approach. Researchers should carefully consider the trade-offs of each method to select the optimal synthetic strategy for their specific needs.

References

Comparative In Vivo Efficacy of a 6-Fluoro-1H-indole Derivative and a Standard RIPK1 Inhibitor in a Model of Systemic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of a novel 6-fluoro-1H-indole derivative, 5-((7-chloro-6-fluoro-1H-indol-3-yl) methyl)-3-methylimidazolidine-2,4-dione (F-nec), and the standard research compound, Necrostatin-1 (Nec-1). The comparison focuses on their performance in a preclinical mouse model of Tumor Necrosis Factor (TNF)-induced Systemic Inflammatory Response Syndrome (SIRS), a condition characterized by a cytokine storm and multiple organ damage. Both compounds are inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptotic cell death.

Quantitative Data Presentation

The following table summarizes the available in vivo efficacy data for F-nec and Necrostatin-1 in a lethal TNF-induced SIRS mouse model. It is important to note that the data for each compound are derived from separate studies, and a direct head-to-head comparison in a single study is not currently available in the public domain. Therefore, this comparison should be interpreted with consideration of potential variations in experimental conditions.

Parameter6-Fluoro-1H-indole Derivative (F-nec)Necrostatin-1 (Standard)
Animal Model TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in miceTNF-induced Systemic Inflammatory Response Syndrome (SIRS) in mice
Dosage 10 mg/kg1.65 - 6 mg/kg (effective range)
Route of Administration Intravenous (i.v.)Intravenous (i.v.) or Intraperitoneal (i.p.)
Primary Efficacy Endpoint Survival RateSurvival Rate, Body Temperature
Quantitative Results 80% survival with F-nec vs. 10% with vehiclePrevents hypothermia and death
Secondary Observations Reduced TNF-induced temperature loss; protection of liver and kidney tissuesDose-dependent effects, with some studies reporting paradoxical sensitization at lower doses
Reference [1][2][3]

Experimental Protocols

Below are detailed methodologies for the key experiments cited. These protocols are synthesized from typical procedures for evaluating RIPK1 inhibitors in a TNF-induced SIRS model.

1. Animal Model: TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

  • Animal Strain: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.

  • Induction of SIRS: Mice are challenged with a lethal dose of recombinant murine TNF-α (typically 10-50 μg per mouse) administered via intravenous (i.v.) injection. The TNF-α is endotoxin-free. In some models, a pan-caspase inhibitor such as zVAD-fmk may be co-administered to sensitize the animals to necroptosis.

  • Vehicle Control: A control group receives an equivalent volume of the vehicle used to dissolve the test compounds (e.g., a solution of DMSO, Cremophor EL, and saline).

2. Compound Administration

  • 6-Fluoro-1H-indole Derivative (F-nec): F-nec is administered intravenously at a dose of 10 mg/kg. The timing of administration is critical and is typically done shortly before or after the TNF-α challenge.

  • Necrostatin-1 (Standard): Necrostatin-1 is administered, often intravenously or intraperitoneally, at a dose within the effective range of 1.65 to 6 mg/kg. Similar to F-nec, administration is timed relative to the TNF-α injection.

3. Efficacy Monitoring and Endpoint Analysis

  • Survival: The primary outcome is the survival rate, which is monitored for up to 48 hours post-TNF-α challenge.

  • Body Temperature: Core body temperature is measured at regular intervals using a rectal probe, as TNF-α-induced SIRS leads to hypothermia.

  • Organ Protection: At the end of the study or at specified time points, tissues such as the liver, lungs, and kidneys are collected. These tissues are then fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., Hematoxylin and Eosin staining) to assess for signs of inflammation, tissue damage, and cellular necrosis.

  • Biomarker Analysis: Blood samples are collected to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) using methods like ELISA or multiplex assays to quantify the systemic inflammatory response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RIPK1 signaling pathway targeted by both compounds and a general workflow for the in vivo experiments described.

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_complexI Complex I (Pro-survival & Pro-inflammatory) cluster_complexII Complex II (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_deub RIPK1 (Deubiquitinated) TRADD->RIPK1_deub cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_ub RIPK1 (Ubiquitinated) cIAP12->RIPK1_ub NFkB NF-κB Activation RIPK1_ub->NFkB RIPK3 RIPK3 RIPK1_deub->RIPK3 Inhibitor F-nec & Necrostatin-1 (Inhibition) RIPK1_deub->Inhibitor MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNF TNF-α TNF->TNFR1 Experimental_Workflow start Start induction 1. Animal Model Induction (TNF-α induced SIRS) start->induction administration 2. Compound Administration (F-nec, Nec-1, or Vehicle) induction->administration monitoring 3. Monitoring (Survival, Body Temperature) administration->monitoring collection 4. Sample Collection (Blood, Tissues) monitoring->collection analysis 5. Endpoint Analysis (Cytokines, Histopathology) collection->analysis end End analysis->end

References

Benchmarking the Photophysical Properties of 6-Fluoro-5-Methyl-1H-Indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the photophysical properties of 6-fluoro-5-methyl-1H-indole against other commercially available fluorescent probes. Due to the limited availability of published data for this compound, this document outlines the experimental protocols necessary to characterize its performance and offers a comparative analysis with well-established indole derivatives.

Data Presentation: A Comparative Analysis

To facilitate a direct comparison, the photophysical properties of this compound, once determined, can be benchmarked against a selection of commercially available indole-based fluorescent probes. The following table summarizes the key photophysical parameters for these selected alternatives. The entry for this compound remains to be populated by experimental data.

CompoundAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)Solvent
This compound To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined
4-Cyano-7-azaindole~318~455Data not readily available0.29 ± 0.03H₂O[1]
1-Methyl-4-cyano-7-azaindole~318~470Data not readily available0.42 ± 0.03H₂O[1]
5-Fluorotryptophan~285Dependent on environment5700Dependent on environmentAqueous Buffer[2]
N-acetyl-L-tryptophanamide (NATA)~280Dependent on environment5500Dependent on environmentAqueous Buffer[2]

Experimental Protocols

To ascertain the photophysical characteristics of this compound, the following experimental protocols are recommended.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound of a precisely known concentration in a suitable solvent (e.g., ethanol or a buffered aqueous solution). From this stock, prepare a series of dilutions of decreasing concentrations.

  • UV-Vis Spectroscopy: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λ_max). A cuvette with a 1 cm path length is standard.

  • Data Analysis: Plot the absorbance at λ_max versus the concentration of the solute. The data should yield a linear relationship. The molar extinction coefficient (ε) can be calculated from the slope of this line according to the Beer-Lambert law (A = εlc), where A is absorbance, l is the path length (1 cm), and c is the concentration.

Determination of Absorption and Emission Spectra

These spectra reveal the wavelengths at which the molecule absorbs and emits light.

Protocol:

  • Absorption Spectrum:

    • Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

    • Using a UV-Vis spectrophotometer, scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum. The peak of this spectrum is the absorption maximum (λ_abs).

  • Emission Spectrum:

    • Using a fluorescence spectrometer, excite the sample at its absorption maximum (λ_abs).

    • Scan a range of emission wavelengths (typically starting from ~10 nm above the excitation wavelength to avoid Rayleigh scattering) to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[3][4][5][6]

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are in a similar range to the sample. For indole derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

  • Sample and Standard Preparation: Prepare a series of dilutions for both the sample (this compound) and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.[4]

  • Fluorescence Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using a fluorescence spectrometer. The excitation and emission slit widths should be kept constant for all measurements.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_F_X) can be calculated using the following equation: Φ_F_X = Φ_F_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • Φ_F_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.[4]

      • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.[4]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Characterization cluster_fluor Fluorescence Characterization cluster_qy Quantum Yield Determination prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions uv_vis UV-Vis Spectroscopy prep_dilutions->uv_vis fluor_spec Fluorescence Spectroscopy prep_dilutions->fluor_spec measure_fluor_sample Measure Fluorescence of Sample prep_dilutions->measure_fluor_sample beer_lambert Plot Absorbance vs. Concentration uv_vis->beer_lambert calc_epsilon Calculate Molar Extinction Coefficient (ε) beer_lambert->calc_epsilon get_spectra Record Emission Spectrum fluor_spec->get_spectra prep_standard Prepare Standard Solutions measure_fluor_std Measure Fluorescence of Standard prep_standard->measure_fluor_std plot_std Plot Intensity vs. Absorbance (Standard) measure_fluor_std->plot_std calc_qy Calculate Quantum Yield (Φ_F) plot_std->calc_qy plot_sample Plot Intensity vs. Absorbance (Sample) measure_fluor_sample->plot_sample plot_sample->calc_qy

Caption: Experimental workflow for characterizing photophysical properties.

comparison_logic cluster_target Target Compound cluster_alternatives Alternative Probes cluster_params Photophysical Parameters cluster_decision Benchmarking Outcome target This compound (Properties to be Determined) param1 Absorption Maxima target->param1 param2 Emission Maxima target->param2 param3 Molar Extinction Coefficient target->param3 param4 Quantum Yield target->param4 alt1 4-Cyano-7-azaindole alt1->param1 alt1->param2 alt1->param3 alt1->param4 alt2 1-Methyl-4-cyano-7-azaindole alt2->param1 alt2->param2 alt2->param3 alt2->param4 alt3 5-Fluorotryptophan alt3->param1 alt3->param2 alt3->param3 alt3->param4 decision Comparative Performance Evaluation param1->decision param2->decision param3->decision param4->decision

Caption: Logic for comparing photophysical properties.

References

A Head-to-Head Comparison: 6-Fluoro-5-methyl-1H-indole Versus Its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorination on the Indole Scaffold

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a head-to-head comparison of 6-fluoro-5-methyl-1H-indole and its non-fluorinated counterpart, 5-methyl-1H-indole. By examining their physicochemical properties and reported biological activities from closely related analogs, this document aims to offer a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom, the most electronegative element, can significantly alter the electronic and physical properties of a molecule. These changes can influence a compound's membrane permeability, metabolic stability, and binding affinity to target proteins.

PropertyThis compound5-Methyl-1H-indole
Molecular Formula C₉H₈FNC₉H₉N
Molecular Weight 149.16 g/mol 131.17 g/mol
Melting Point Not available58-62 °C
Boiling Point Not available267-269 °C
LogP (calculated) 2.62.7
pKa (predicted) Not available17.17

Biological Activity: Insights from Analog Studies

Direct comparative biological data for this compound and 5-methyl-1H-indole is limited in publicly available literature. However, by examining studies on structurally similar fluorinated and non-fluorinated indoles, we can infer the potential impact of the 6-fluoro substitution. The following table presents representative data from such analogs to highlight general trends observed with indole fluorination.

Disclaimer: The following data is derived from studies on various indole derivatives and is intended to be illustrative of the general effects of fluorination. The specific values may not be directly transferable to this compound and 5-methyl-1H-indole.

Biological ActivityFluorinated Analog ExampleNon-fluorinated Analog ExampleResult
Anticancer Activity (IC₅₀) 6-Fluoroindole derivative (32b) against HeLa cells: 22.34 µM[1]Indole-based derivatives often show a wide range of IC₅₀ values depending on the substitution pattern.Fluorination can either increase or decrease anticancer activity depending on the specific substitution pattern and the cancer cell line.
Antimicrobial Activity (MIC) 6-Fluoroindole against S. marcescensIndole against S. marcescensFluorinated indoles have demonstrated potent antimicrobial and antibiofilm activity.[2]
Metabolic Stability (in vitro half-life, t½) 5-Fluoroindole in rat liver microsomes: 144.2 min[3]UT-155 (a non-fluorinated indole) in mouse liver microsomes: 12.35 min[3]Fluorination is a common strategy to block metabolically labile sites, often leading to significantly increased metabolic stability and a longer half-life.[3]

Key Signaling Pathway: PI3K/Akt/mTOR

Indole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell growth and survival. One of the most significant of these is the PI3K/Akt/mTOR pathway. Inhibition of this pathway by indole compounds can lead to the suppression of cell proliferation and the induction of apoptosis (programmed cell death).[4][5]

PI3K_Akt_mTOR_Pathway Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Indole Indole Derivatives (e.g., this compound) Indole->Akt Inhibition

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key assays are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to determine the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and 5-methyl-1H-indole.

Materials:

  • Test compounds (this compound and 5-methyl-1H-indole)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[3]

Metabolic_Stability_Workflow Figure 2: Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution C Add Test Compound to Microsome Mixture A->C B Prepare Microsome and Buffer Mixture B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH System D->E F Terminate Reaction at Time Points E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Data Calculation (t½, CLint) H->I

Figure 2: Workflow for In Vitro Metabolic Stability Assay

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and 5-methyl-1H-indole against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Treat the cells with different concentrations of the test compounds and include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Objective: To determine the MIC of this compound and 5-methyl-1H-indole against a panel of bacterial and/or fungal strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

Reproducibility of published synthesis methods for 6-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of 6-fluoro-5-methyl-1H-indole: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The objective is to offer a comprehensive overview of these methods, including detailed experimental protocols, quantitative data, and a discussion of their relative advantages and disadvantages to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthesis Methods

ParameterLeimgruber-Batcho Indole SynthesisFischer Indole Synthesis
Starting Materials 4-fluoro-5-methyl-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA)(4-fluoro-5-methylphenyl)hydrazine, a suitable aldehyde or ketone (e.g., glyoxal derivative)
Key Intermediates EnamineHydrazone
Reaction Conditions Step 1: High temperature (reflux); Step 2: Mild, catalytic reductionAcid-catalyzed condensation and cyclization, often at elevated temperatures
Typical Yields Generally high for substituted indoles[1]Variable, sensitive to substituents and reaction conditions[2][3]
Reproducibility Generally considered reliable and scalable[4]Can be challenging, with potential for side reactions and purification difficulties[3][5]
Substrate Scope Broad, particularly for indoles unsubstituted at the 2- and 3-positions[1]Wide, but can be limited by the stability of the hydrazine and carbonyl compounds
Key Advantages High yields, mild final step, good for large-scale synthesis[1]Well-established, versatile, one-pot variations exist
Potential Challenges Availability and synthesis of the substituted o-nitrotoluene starting materialPotential for low yields, formation of regioisomers with unsymmetrical ketones, and harsh acidic conditions[2][3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the Leimgruber-Batcho and Fischer indole syntheses for preparing this compound.

Leimgruber_Batcho cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_product Final Product start 4-fluoro-5-methyl-2-nitrotoluene step1 Reaction with DMF-DMA start->step1 intermediate Enamine Intermediate step1->intermediate step2 Reduction (e.g., H₂, Pd/C) intermediate->step2 product This compound step2->product

Leimgruber-Batcho Synthesis Workflow

Fischer_Indole cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product start_hydrazine (4-fluoro-5-methylphenyl)hydrazine step1 Acid-catalyzed Condensation start_hydrazine->step1 start_carbonyl Aldehyde/Ketone start_carbonyl->step1 intermediate Hydrazone Intermediate step1->intermediate step2 [3,3]-Sigmatropic Rearrangement & Elimination intermediate->step2 product This compound step2->product

Fischer Indole Synthesis Workflow

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on established procedures for analogous compounds. Optimization may be required for specific laboratory conditions.

Leimgruber-Batcho Indole Synthesis Protocol

Step 1: Synthesis of 4-fluoro-5-methyl-2-nitrotoluene (Starting Material)

A common method for the synthesis of substituted nitrotoluenes is the nitration of the corresponding fluorotoluene. For example, the synthesis of 2-fluoro-4-nitrotoluene from 2,4-dinitrotoluene has been reported with a yield of 60%.[6] A similar approach could be adapted for 4-fluoro-3-methyltoluene.

Step 2: Enamine Formation

  • In a round-bottom flask, dissolve 4-fluoro-5-methyl-2-nitrotoluene in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 3: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Fischer Indole Synthesis Protocol

Step 1: Synthesis of (4-fluoro-5-methylphenyl)hydrazine (Starting Material)

Substituted phenylhydrazines can be prepared from the corresponding anilines via diazotization followed by reduction. For instance, various substituted phenylhydrazine salts are synthesized through a three-step continuous tandem reaction involving diazotization, reduction, and acidic hydrolysis.[7] This general procedure can be adapted for the synthesis of (4-fluoro-5-methylphenyl)hydrazine from 4-fluoro-5-methylaniline.

Step 2: Hydrazone Formation and Cyclization

  • Dissolve (4-fluoro-5-methylphenyl)hydrazine hydrochloride in a suitable solvent like ethanol or acetic acid.

  • Add a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde equivalent) to the solution.

  • Heat the mixture to form the corresponding hydrazone.

  • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the reaction mixture.

  • Heat the mixture to induce cyclization. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration.

  • Purify the crude this compound by recrystallization or column chromatography.

Reproducibility and Performance

The Leimgruber-Batcho synthesis is often favored for its generally high yields and scalability, making it a reliable choice for producing significant quantities of substituted indoles.[4] The two-step process allows for the isolation of the enamine intermediate, which can be beneficial for purification and characterization. The reductive cyclization step is typically clean and efficient.

The Fischer indole synthesis , while a classic and versatile method, can present challenges in terms of reproducibility.[3][5] Yields are highly dependent on the electronic and steric properties of the substituents on both the hydrazine and carbonyl components.[2][3] The strongly acidic conditions can lead to side reactions, and purification of the final product from the reaction mixture can sometimes be complex. However, for certain substrates and with careful optimization, the Fischer synthesis can be a very effective one-pot method.[8]

References

Safety Operating Guide

Proper Disposal of 6-fluoro-5-methyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the proper disposal of 6-fluoro-5-methyl-1H-indole. The following procedures are based on established best practices for handling hazardous chemical waste and information from safety data sheets of structurally similar fluorinated indole compounds.

The core principle for the disposal of this compound is to treat it as hazardous waste. Halogenated organic compounds like this chemical require careful handling and disposal to ensure personnel safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous solid waste.[1] Improper disposal can lead to environmental contamination.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to wear appropriate personal protective equipment (PPE). Structurally similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[4][5]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working in an area with poor ventilation or if dust formation is possible, use a NIOSH/MSHA approved respirator.[5]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

Step-by-Step Disposal Protocol

Adherence to local, state, and national regulations for hazardous waste disposal is mandatory.[1][5] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance applicable to your location.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible hazardous waste container.[1][5]

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents.[5]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • Provide them with accurate information about the waste, including the chemical name and quantity.

    • Complete all required waste manifest forms as instructed by your EHS department or the disposal vendor.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1][5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

Data Presentation

No specific quantitative data for this compound was found in the search results. The following table is a template that can be used to summarize relevant safety and disposal information when available.

ParameterValueSource
GHS Hazard ClassNot available-
Signal WordNot available-
Hazard StatementsNot available-
Recommended PPEGloves, Eye Protection, Lab Coat, Respirator[5]
Incompatible MaterialsStrong oxidizing agents[5]
Disposal MethodApproved Waste Disposal Plant[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First spill Spill Occurs? container Select Compatible & Labeled Waste Container ppe->container collect_waste Collect Chemical Waste & Contaminated Materials container->collect_waste seal_label Securely Seal and Label Container collect_waste->seal_label store Store in Designated Secondary Containment seal_label->store contact_ehs Contact EHS or Licensed Waste Vendor store->contact_ehs manifest Complete Waste Manifest Documents contact_ehs->manifest pickup Prepare for and Transfer to Transporter manifest->pickup end End: Proper Disposal pickup->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Spill Debris into Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->collect_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-5-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-fluoro-5-methyl-1H-indole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.